molecular formula C9H6N4O B1628728 Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one CAS No. 240815-61-6

Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one

カタログ番号: B1628728
CAS番号: 240815-61-6
分子量: 186.17 g/mol
InChIキー: QQFFWRBKCBSJDB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one is a synthetically versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on this and closely related imidazo[1,5-a]pyrido[3,2-e]pyrazine core structures have been identified as potent and selective inhibitors of phosphodiesterase 10A (PDE10A) . PDE10A is an enzyme highly expressed in the brain's striatum, making it a prominent target for investigating novel therapeutic approaches to neuropsychiatric disorders such as schizophrenia; research indicates that PDE10A inhibitors based on this scaffold can reverse behavioral deficits in preclinical models . Beyond neuroscience, the imidazopyrazine core is a privileged structure in oncology research. Structural analogs have been designed as inhibitors of various kinase targets, such as V600EBRAF, and have demonstrated promising anti-proliferative activity against cancer cell lines like the A375P melanoma cell line . The mechanism of action for this chemical class can involve direct engagement with enzyme active sites, with some derivatives forming qualitatively new interactions within the binding pocket compared to older inhibitor classes, as revealed by X-ray crystallography . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

特性

IUPAC Name

2,4,8,10-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c14-9-7-4-10-5-13(7)6-2-1-3-11-8(6)12-9/h1-5H,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFFWRBKCBSJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C3=CN=CN23)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599010
Record name Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240815-61-6
Record name Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one: A Privileged Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, the discovery and optimization of novel heterocyclic scaffolds are paramount for overcoming kinase resistance mutations and improving kinome selectivity. Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one (CAS: 240815-61-6) represents a highly rigid, planar, tricyclic nitrogenous heterocycle that serves as a privileged building block in medicinal chemistry[1].

Functioning as a sophisticated bioisostere for the purine ring of ATP, this scaffold is uniquely engineered to intercalate into the orthosteric ATP-binding pockets of various kinases. Its structural architecture—comprising an electron-rich imidazole fused to an electron-deficient pyrazine and pyridine system—provides a highly tunable pharmacophore. Recent drug discovery campaigns have heavily leveraged related imidazo[1,5-a]pyrazine and imidazopyrido cores to develop reversible inhibitors for targets such as Bruton's tyrosine kinase (BTK), c-Src, and Insulin-like Growth Factor 1 Receptor (IGF-1R)[2][3]. This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic pharmacology, synthetic assembly, and experimental validation workflows associated with this critical chemical entity.

Physicochemical Profiling & Structural Dynamics

The intrinsic value of the imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one core lies in its exceptional ligand efficiency (LE). With a low molecular weight and an optimal balance of hydrogen bond donors and acceptors, it provides a superior starting point for fragment-based drug discovery (FBDD) and lead optimization.

The tricyclic system is entirely sp2-hybridized, enforcing strict planarity. This geometric constraint minimizes the entropic penalty upon binding to the narrow, cleft-like kinase hinge region. Furthermore, the lactam moiety (the 4(5H)-one system) introduces a critical hydrogen bond donor (NH) and acceptor (C=O) pair, which is highly complementary to the backbone amides of the kinase hinge.

Quantitative Physicochemical Data
PropertyValuePharmacokinetic / Pharmacodynamic Implication
CAS Number 240815-61-6Unique identifier for the unsubstituted core[1].
Molecular Formula C9H6N4OHighly atom-efficient framework.
Molecular Weight 186.17 g/mol Ideal for Lead-Oriented Synthesis; allows extensive peripheral functionalization without exceeding Lipinski's limit of 500 Da.
H-Bond Donors 1 (Lactam NH)Essential for anchoring to the hinge region backbone (e.g., Asp/Glu residues).
H-Bond Acceptors 3 (N, O)Enables bidentate binding motifs and interactions with structural water molecules.
Topological Polar Surface Area (TPSA) ~56 ŲOptimal for membrane permeability; highly favorable for central nervous system (CNS) penetration, as seen in related c-Src inhibitors[2].
Planarity (sp2 fraction) 1.0Maximizes van der Waals contacts within the flat ATP-binding cleft.

Mechanistic Pharmacology: ATP-Mimetic Kinase Inhibition

The imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one scaffold achieves its pharmacological efficacy by mimicking the adenine ring of ATP. In the context of kinase inhibition, selectivity is driven by how the peripheral substituents of this core interact with the non-conserved regions of the kinase domain, specifically the gatekeeper residue and the hydrophobic back pocket.

X-ray crystallographic studies of related 8-amino-imidazo[1,5-a]pyrazines bound to BTK have elucidated the precise binding mechanics[3]. The nitrogen atoms on the imidazopyrazine core form bidentate hydrogen bonds with the hinge region (e.g., Ser538 and Asp539 in BTK). Meanwhile, the tricyclic nature of the pyrido-fused system extends the vector of the molecule toward the gatekeeper residue (e.g., Thr474), allowing medicinal chemists to append bulky hydrophobic groups that exploit the back pocket for exquisite kinome selectivity[3]. Proteomic profiling via photoaffinity labeling has further confirmed that functionalized imidazopyrazines exhibit broad but tunable kinome engagement, targeting both active and inactive kinase conformations[4].

Kinase_Binding Tricycle Imidazo-pyrido-pyrazine Core (ATP Mimetic) Hinge Kinase Hinge Region (Hydrogen Bonding) Tricycle->Hinge Bidentate H-Bonding Gatekeeper Gatekeeper Residue (Steric Boundary) Tricycle->Gatekeeper Steric Accommodation BackPocket Hydrophobic Back Pocket (Selectivity Filter) Tricycle->BackPocket Hydrophobic Packing

Pharmacodynamic interaction model of the tricyclic core within a kinase domain.

Synthetic Methodologies & Functionalization

The construction of the imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one framework requires precise regiocontrol. The most robust methodologies involve the sequential annulation of the imidazole and pyrazine rings onto a central pyridine precursor.

Advanced synthetic strategies often employ directed remote metalation (DreM) or cross-coupling techniques to functionalize the core post-cyclization. For instance, carbanionic chemistry on the imidazo[1,5-a]pyrazine ring system allows for regioselective C3-metalation and C5/C3-dimetalation, providing critical functional handles for further derivatization[5].

Core Assembly Workflow

The synthesis typically proceeds via a multi-component or stepwise cyclodehydration followed by lactamization:

  • Imidazole Annulation : Reaction of a substituted 2-picolylamine with an appropriate aldehyde or orthoester under oxidative conditions (e.g., using selenium dioxide or triflic anhydride) yields the intermediate imidazo[1,5-a]pyridine.

  • Pyrazine Closure : Introduction of an amine or amide functionality at the adjacent position allows for a base-promoted intramolecular cyclization, forming the final pyrazin-4(5H)-one ring.

Synthesis_Workflow Step1 Pyridine Precursor Step2 Imidazole Annulation Step1->Step2 Oxidation/Cyclization Step3 Imidazo-pyridine Intermediate Step2->Step3 Isolation Step4 Pyrazine Lactamization Step3->Step4 Base-promoted Closure Final Imidazo[1,5-a]pyrido [2,3-e]pyrazin-4(5H)-one Step4->Final C-N Bond Formation

Synthetic workflow for the imidazo-pyrido-pyrazine tricyclic core.

Experimental Protocols: Scaffold Validation & Kinetics

To validate derivatives of the imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one scaffold, robust biochemical assays are required. The protocols below are engineered as self-validating systems to ensure data integrity.

High-Throughput Screening via TR-FRET

Rationale : Highly conjugated tricyclic systems frequently exhibit auto-fluorescence or act as optical quenchers, which confounds standard luminescence or fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lifetime lanthanide fluorophores (e.g., Europium) to introduce a temporal delay, completely eliminating compound-mediated optical interference.

Step-by-Step Methodology :

  • Assay Preparation : Prepare a 1536-well low-volume plate. Dispense 2 µL of the target kinase (e.g., recombinant BTK or c-Src) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration : Acoustically dispense (via Echo 550) the imidazo-pyrido-pyrazine derivatives in an 11-point dose-response curve (top concentration 10 µM, 1:3 dilution). Include DMSO as a negative control and a known inhibitor (e.g., Ibrutinib or Dasatinib) as a positive control.

  • Reaction Initiation : Add 2 µL of a substrate mix containing ATP (at the predetermined Km​ value) and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection : Terminate the reaction by adding 4 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Validation & Readout : Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Calculate the Z'-factor using the controls; proceed with data analysis only if Z' > 0.6. Fit the emission ratio (665 nm / 615 nm) to a 4-parameter logistic curve to determine the IC50​ .

Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale : Thermodynamic affinity ( IC50​ ) fails to capture the residence time of the inhibitor. SPR provides real-time, label-free kinetic data ( kon​ , koff​ , KD​ ), which is crucial for evaluating the prolonged target engagement of planar tricyclic scaffolds.

Step-by-Step Methodology :

  • Sensor Chip Functionalization : Activate a CM5 sensor chip using standard amine coupling (EDC/NHS). Immobilize the His-tagged kinase domain to a density of ~2000 Response Units (RU) to minimize mass transport limitations. Block excess reactive groups with ethanolamine.

  • Analyte Preparation : Dilute the tricyclic compound in running buffer (PBS, 0.05% Tween-20, 2% DMSO) to generate a 5-point concentration series (e.g., 0.5x to 10x the estimated KD​ ). Crucial: Ensure exact DMSO matching between the running buffer and analyte samples to prevent bulk refractive index shifts.

  • Association/Dissociation Phase : Inject the analyte series at a high flow rate (50 µL/min) to further suppress mass transport effects. Allow 60 seconds for association and 300 seconds for dissociation.

  • Regeneration : If the compound exhibits a very slow off-rate (common with rigid hinge-binders), inject a short pulse (15 seconds) of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Kinetic Fitting : Double-reference the sensograms (subtracting the reference flow cell and a buffer-only injection). Fit the data to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ).

References

  • Chemical Substance Information: Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one (9CI) . NextSDS. Available at:[1]

  • Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies . Organic Letters - ACS Publications. Available at:[5]

  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke . Bioorganic & Medicinal Chemistry (PubMed). Available at:[2]

  • Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors . Nature Communications (PMC). Available at:[4]

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis . ACS Medicinal Chemistry Letters. Available at:[3]

Sources

Discovery and Design of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one Derivatives: A Technical Guide to Privileged Kinase Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective, ATP-competitive kinase inhibitors has driven medicinal chemistry toward the development of complex, rigidified polycyclic heterocycles. Among these, the Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one scaffold (CAS: 240815-61-6)[1] has emerged as a privileged tricyclic core. By locking the imidazole, pyridine, and pyrazine rings into a planar conformation, this scaffold acts as a highly efficient ATP mimetic.

This whitepaper provides an in-depth technical roadmap for the rational design, de novo synthesis, and biological profiling of imidazo-pyrido-pyrazine derivatives. Specifically, we examine their application in targeting Src-family kinases (such as p56 Lck)[2], which are critical drivers in T-cell-mediated autoimmune diseases and inflammatory disorders.

Structural Biology & Rational Design

The ATP-Mimetic Pharmacophore

The efficacy of the Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one core lies in its precise hydrogen-bonding profile within the kinase hinge region. Structural biology studies, such as those conducted on the Lck kinase domain[2], reveal the causality behind the scaffold's binding affinity:

  • H-Bond Donor (N-5 Amide/Lactam): The proton at the N-5 position is strictly required to donate a hydrogen bond to the backbone carbonyl of Met319 in the Lck hinge region[2].

  • H-Bond Acceptor (Pyridine/Pyrazine Nitrogens): The adjacent nitrogen atoms accept a hydrogen bond from the backbone amide of the same Met319 residue, forming a classic bidentate interaction motif.

  • Hydrophobic Pocket Occupation (C-6 Substitution): The C-6 position is perfectly vectored toward the hydrophobic pocket adjacent to the ATP-binding site. Bulky, ortho-disubstituted anilines (e.g., 2-chloro-6-methylaniline) at this position force the pendant ring into an orthogonal conformation relative to the tricyclic core, maximizing van der Waals contacts.

Quantitative Structure-Activity Relationship (SAR)

To illustrate the impact of rational derivatization, the quantitative data below summarizes the structural modifications of the core scaffold and their corresponding effects on Lck kinase affinity and cellular T-cell proliferation (measured via IL-2 production)[2].

Compound / DerivativeSubstitution at C-6Substitution at C-8Lck Kinase IC₅₀ (nM)Cellular IL-2 IC₅₀ (μM)Mechanistic Rationale
Core Scaffold -H-H> 10,000> 10.0Lacks hydrophobic bulk to occupy the deep pocket adjacent to the ATP hinge region.
Derivative A 2-Chloro-6-methylaniline-H451.2Ortho-disubstituted aniline occupies the hydrophobic pocket, drastically increasing affinity.
Derivative B 2-Chloro-6-methylaniline3-Methylpiperazine< 5< 0.1Addition of a basic amine enhances solvent-exposed ionic bonding (e.g., with Asp326)[2].
Derivative C 2-Chloro-6-methylaniline3-Methylpiperazine> 5,000> 10.0N-5 Methylation destroys the critical H-bond donor required for Met319 interaction.

De Novo Synthesis Workflow

The synthesis of the Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one core requires a highly controlled, stepwise construction of the pyrazine ring fused to pre-existing pyridine and imidazole systems.

Synthetic Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent steps without confirming the analytical checkpoints.

Step 1: Amination of the Pyridine Core

  • Procedure: React 2,6-dichloro-3-nitropyridine with methanolic ammonia (NH₃/MeOH) at 0°C.

  • Causality: The strong electron-withdrawing nature of the nitro group at C-3 highly activates the C-2 chloride toward nucleophilic aromatic substitution (S_NAr), ensuring regioselective amination.

Step 2: Nitro Reduction

  • Procedure: Treat the resulting 2-amino-6-chloro-3-nitropyridine with Tin(II) chloride (SnCl₂) in ethanol under reflux.

  • Causality: SnCl₂ provides a mild, chemoselective reduction of the nitro group to a primary amine without causing premature dechlorination of the C-6 position, yielding 2,3-diamino-6-chloropyridine.

Step 3: Amide Coupling

  • Procedure: Couple the diamine with imidazole-4-carboxylic acid using HATU and DIPEA in DMF.

  • Causality: HATU is selected over standard carbodiimides (like EDC) because the electron-deficient nature of the aminopyridine makes it a poor nucleophile. HATU generates a highly reactive HOAt-ester intermediate to drive the amidation.

Step 4: Intramolecular Cyclization

  • Procedure: Reflux the amide intermediate in Phosphorus oxychloride (POCl₃) for 4 hours.

  • Causality: POCl₃ acts as a potent dehydrating agent. It activates the amide carbonyl, forcing the intramolecular attack by the adjacent imidazole nitrogen to close the pyrazine ring.

  • Self-Validation Checkpoint: Quench a 100 µL aliquot in ice water, extract with EtOAc, and analyze via LC-MS. The reaction is complete only when the intermediate mass disappears and the target mass [M+H]⁺ = 187.06 m/z is dominant. Furthermore, ¹H-NMR (DMSO-d₆) must show a highly deshielded lactam proton (N-5) at ~δ 11.8 ppm. Absence of this peak indicates failed cyclization.

Synthesis Visualization

SynthesisWorkflow SM 2,6-Dichloro-3-nitropyridine (Starting Material) Step1 Step 1: Amination (NH3/MeOH) SM->Step1 Int1 2-Amino-6-chloro-3-nitropyridine Step1->Int1 Step2 Step 2: Reduction (SnCl2 or H2/Pd-C) Int1->Step2 Int2 2,3-Diamino-6-chloropyridine Step2->Int2 Step3 Step 3: Condensation (Imidazole-4-carboxylic acid + HATU) Int2->Step3 Int3 Amide Intermediate Step3->Int3 Step4 Step 4: Cyclization (POCl3, Reflux) Int3->Step4 Product Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one Core Scaffold Step4->Product

Figure 1: De novo synthetic workflow for the imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one core.

Biological Evaluation & Profiling

In Vitro Kinase Assay Protocol (TR-FRET)

To accurately determine the IC₅₀ of synthesized derivatives against target kinases, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is strictly recommended over standard colorimetric assays.

  • Causality for TR-FRET: Highly conjugated tricyclic heterocycles often exhibit intrinsic auto-fluorescence. TR-FRET introduces a microsecond temporal delay between excitation (e.g., Europium chelate) and emission measurement (e.g., APC or AlexaFluor). This delay allows short-lived compound auto-fluorescence to decay, ensuring the signal exclusively represents target engagement.

  • Self-Validation Checkpoint (Z'-Factor): Before screening the library, calculate the Z'-factor using a known pan-kinase inhibitor (e.g., Staurosporine) as the positive control and DMSO as the negative control. Proceed with screening only if Z' > 0.6. A lower score indicates assay interference or poor enzyme stability, which will invalidate the IC₅₀ calculations.

Target Pathway Visualization

The primary therapeutic rationale for developing these derivatives is the suppression of T-cell activation via Lck inhibition[2]. The diagram below maps the logical relationship between the inhibitor and the signaling cascade.

SignalingPathway TCR T-Cell Receptor (TCR) Activation Lck p56 Lck Kinase (Target of Inhibition) TCR->Lck ZAP70 ZAP-70 Recruitment & Phosphorylation Lck->ZAP70 LAT LAT / SLP-76 Signalosome ZAP70->LAT PLCg1 PLCγ1 Activation LAT->PLCg1 Calcium Calcium Mobilization & MAPK Cascade PLCg1->Calcium IL2 IL-2 Production & T-Cell Proliferation Calcium->IL2 Inhibitor Imidazo-pyrido-pyrazine Inhibitor Inhibitor->Lck ATP-Competitive Inhibition

Figure 2: Lck-mediated TCR signaling pathway inhibited by imidazo-pyrido-pyrazine derivatives.

References

  • Chen, P., et al. "Imidazoquinoxaline Src-Family Kinase p56Lck Inhibitors: SAR, QSAR, and the Discovery of (S)-N-(2-Chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a Potent and Orally Active Inhibitor with Excellent in Vivo Antiinflammatory Activity." Journal of Medicinal Chemistry, 2004. URL:[Link]

  • NextSDS Chemical Database. "Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one (9CI) - Chemical Substance Information (CAS: 240815-61-6)." URL: [Link]

  • Al-Karmalawy, A. A., et al. "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)." Expert Opinion on Therapeutic Patents, 2023. URL:[Link]

Sources

Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one as a Privileged Pharmacophore for Src-Family Kinase Inhibition: Mechanism of Action and In Vitro Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule kinase inhibitors requires scaffolds that can precisely mimic the adenine ring of ATP while exploiting the unique topological features of the target kinase's active site. The tricyclic core imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one (and its isomeric 5-azaimidazoquinoxaline derivatives) has emerged as a highly privileged pharmacophore in the development of potent, ATP-competitive inhibitors targeting Src-family protein tyrosine kinases (SFKs)[1].

Specifically, derivatives of this scaffold have demonstrated profound in vitro efficacy against p56Lck (Lck) , a non-receptor tyrosine kinase strictly required for T-cell receptor (TCR) signal transduction[2]. This technical whitepaper details the structural basis of this inhibition, the downstream cellular consequences, and the rigorous in vitro methodologies required to validate the mechanism of action of these compounds.

Structural Pharmacology and Molecular Target

Lck is one of the earliest and most critical mediators of T-cell activation. Upon antigen binding to the TCR, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 chain, initiating a massive intracellular signaling cascade[2].

The imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one scaffold acts as a direct, reversible, ATP-competitive inhibitor. The mechanism of action is driven by its structural complementarity to the Lck ATP-binding pocket:

  • Hinge Region Binding: The nitrogen atoms within the pyrazine and imidazole rings act as critical hydrogen bond acceptors and donors, interacting directly with the backbone amide and carbonyl of the hinge region residue Met319 [3].

  • Hydrophobic Pocket Exploitation: The tricyclic planar core deeply embeds into the hydrophobic cleft normally occupied by the purine ring of ATP, forcing the kinase into an inactive conformation.

  • Gatekeeper Interactions: Substitutions at the 4-position (or equivalent positions in isomeric forms) often project into the selectivity pocket adjacent to the gatekeeper residue (Thr316 in Lck), providing the necessary steric bulk to achieve selectivity over other kinase families[4].

G TCR T-Cell Receptor (TCR) ITAM CD3 ITAM Phosphorylation TCR->ITAM CD4 CD4 Coreceptor Lck p56Lck Kinase (Active) CD4->Lck Lck->ITAM Phosphorylates Inhibitor Imidazopyridopyrazine (Inhibitor) Inhibitor->Lck Blocks ATP Pocket ZAP70 ZAP-70 Recruitment ITAM->ZAP70 Downstream LAT / PLC-γ1 / Ca2+ Flux ZAP70->Downstream IL2 IL-2 Production Downstream->IL2

Figure 1: Mechanism of TCR signaling blockade by imidazopyridopyrazine-based Lck inhibitors.

In Vitro Mechanism of Action: Biochemical & Cellular Consequences

By blocking the catalytic activity of Lck, imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one derivatives effectively sever the TCR signaling pathway at its most proximal point.

  • Biochemical Blockade: The inhibitor prevents the trans-autophosphorylation of Lck at Tyr394, locking the enzyme in an inactive state[2].

  • Cellular Signal Abrogation: Without active Lck, the CD3 ITAMs remain unphosphorylated. Consequently, the tandem SH2 domains of ZAP-70 cannot dock to the TCR complex.

  • Phenotypic Readout: The failure to recruit ZAP-70 prevents the activation of PLC-γ1, halting intracellular calcium mobilization. Ultimately, the transcription factors NFAT and NF-κB are not translocated to the nucleus, resulting in a profound suppression of Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α) production[2].

Quantitative Data Summary

The following table summarizes the typical pharmacological profile of optimized imidazopyridopyrazine derivatives across standard in vitro assays.

Assay TypeTarget / ReadoutTypical IC50 Range (nM)Biological Significance
Biochemical p56Lck Kinase Activity1 - 20Direct measurement of ATP-competitive inhibition at the catalytic domain.
Cellular T-Cell Proliferation100 - 300Confirms cell permeability and functional blockade of TCR-driven clonal expansion.
Cellular IL-2 Production150 - 400Validates downstream transcriptional suppression of pro-inflammatory cytokines.
Cellular TNF-α Production200 - 500Demonstrates broader anti-inflammatory efficacy in monocytes/macrophages.

Experimental Workflows & Protocols (Self-Validating Systems)

To establish a rigorous, self-validating data package for compounds built on this scaffold, researchers must employ orthogonal assays. The following protocols detail the optimal methodologies, grounded in causality and field-proven experience.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: TR-FRET is selected over standard ELISA or radiometric assays because it eliminates interference from compound auto-fluorescence (a common issue with highly conjugated tricyclic heterocycles) and provides a highly stable, homogenous (no-wash) format suitable for High-Throughput Screening (HTS). The ATP concentration must be strictly maintained at the Km​ of Lck (~10-15 µM) to ensure that the apparent IC50 accurately reflects physiological ATP competition.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one derivative in 100% DMSO, then transfer to a 384-well low-volume plate (final DMSO concentration 1%).

  • Enzyme Pre-incubation: Add 0.5 nM recombinant human p56Lck (kinase domain) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add a mixture of 15 µM ATP and 100 nM biotinylated poly-Glu-Tyr (4:1) substrate.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Quench & Detection: Stop the reaction by adding EDTA (final 20 mM) alongside the detection reagents: Europium-labeled anti-phosphotyrosine antibody (Eu-Ab) and Streptavidin-Allophycocyanin (SA-APC).

  • Readout: Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

G Step1 1. Compound Incubation (Lck + Inhibitor) Step2 2. ATP & Substrate (Kinase Reaction) Step1->Step2 Step3 3. Quench & Detection (Eu-Ab + APC) Step2->Step3 Step4 4. TR-FRET Readout (665nm / 615nm) Step3->Step4

Figure 2: Step-by-step TR-FRET biochemical assay workflow for Lck kinase inhibition.

Protocol B: Human T-Cell IL-2 Release Assay (PBMCs)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition (~1-5 mM in cells). This assay utilizes primary human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with anti-CD3 and anti-CD28 antibodies. Crucial validation step: Anti-CD3 initiates the Lck-dependent "Signal 1", while anti-CD28 provides the PI3K-dependent "Signal 2". If the inhibitor selectively targets Lck, it will abrogate Signal 1, preventing IL-2 release despite the presence of Signal 2, thereby proving an on-target mechanism[2].

Step-by-Step Methodology:

  • Cell Plating: Isolate human PBMCs via density gradient centrifugation. Seed at 1×105 cells/well in a 96-well tissue culture plate in RPMI-1640 supplemented with 10% FBS.

  • Compound Treatment: Add the inhibitor at varying concentrations (e.g., 1 nM to 10 µM) and pre-incubate for 1 hour at 37°C, 5% CO2.

  • Costimulation: Add soluble anti-CD28 (2 µg/mL) and transfer the cell/compound mixture to a plate pre-coated with anti-CD3 (1 µg/mL).

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Supernatant Harvest: Centrifuge the plate at 300 x g for 5 minutes. Carefully harvest the cell-free supernatant.

  • Cytokine Quantification: Quantify IL-2 levels using a standard sandwich ELISA or multiplex bead array. Calculate the IC50 based on the dose-dependent reduction of IL-2 relative to the vehicle control.

Conclusion

The imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one scaffold represents a highly tunable, potent core for the development of SFK inhibitors. By strategically exploiting the ATP-binding pocket of p56Lck, these compounds effectively shut down TCR-mediated signaling, positioning them as highly valuable assets in the pursuit of novel immunosuppressive and anti-inflammatory therapeutics. Rigorous adherence to the biochemical and cellular workflows outlined above ensures that the mechanism of action remains self-validating and translationally relevant.

References

  • Bristol-Myers Squibb Company. (2009). Heterocyclo-substituted imidazopyrazine protein tyrosine kinase inhibitors (European Patent No. EP1066286B1). European Patent Office.
  • Chen, P., Doweyko, A. M., Norris, D., Gu, H. H., Spergel, S. H., Das, J., ... & Barrish, J. C. (2004). Imidazoquinoxaline Src-Family Kinase p56Lck Inhibitors: SAR, QSAR, and the Discovery of (S)-N-(2-Chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a Potent and Orally Active Inhibitor with Excellent in Vivo Antiinflammatory Activity. Journal of Medicinal Chemistry, 47(18), 4517-4529. URL:[Link]

  • Das, J., et al. (2006). Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 49(23), 6819-6832. URL:[Link]

  • Moquin, R. V., et al. (2006). Novel 2-Aminopyrimidine Carbamates as Potent and Orally Active Inhibitors of Lck: Synthesis, SAR, and in Vivo Antiinflammatory Activity. Journal of Medicinal Chemistry, 49(14), 4097-4100. URL:[Link]

Sources

A Technical Guide to the Pharmacokinetic and Bioavailability Profiling of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Charting the Course for a Novel Chemical Entity

The Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one represents a novel heterocyclic scaffold, a class of molecules rich with therapeutic potential. The broader family of imidazo-fused heterocycles, such as imidazopyridines and imidazopyrazines, are recognized as privileged structures in medicinal chemistry, demonstrating activities ranging from kinase inhibition to modulation of central nervous system targets like GABA-A receptors.[1][2] As with any new chemical entity (NCE), a thorough understanding of its pharmacokinetic (PK) profile—what the body does to the drug—is paramount to its development. This profile governs the compound's absorption, distribution, metabolism, and excretion (ADME), ultimately determining its efficacy, safety, and dosing regimen.

While specific, published pharmacokinetic data for Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one is not yet available in the public domain, this guide provides a comprehensive, field-proven framework for its characterization. Drawing upon established principles of drug metabolism and pharmacokinetics (DMPK) and insights from studies on structurally related molecules[3][4][5], we will outline the critical experiments and strategic decisions required to build a robust PK and bioavailability profile for this promising compound. This document is designed for drug development professionals, providing both the "how" and the critical "why" behind each step of the process.

The Foundational Step: In Vitro ADME Profiling

The journey begins with a suite of in vitro assays designed to predict the compound's behavior in vivo. This cost-effective, high-throughput screening phase is crucial for identifying potential liabilities early, allowing for iterative chemical optimization before committing to resource-intensive animal studies.

Metabolic Stability Assessment

Causality: The primary objective is to predict the compound's susceptibility to metabolism, mainly by the liver. A compound that is metabolized too quickly will have a short half-life and poor oral bioavailability due to first-pass metabolism, making it difficult to maintain therapeutic concentrations. Conversely, a compound that is too stable may accumulate and lead to toxicity. We assess this using two primary systems:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum containing the majority of the Cytochrome P450 (CYP450) enzymes, which are responsible for a vast number of Phase I metabolic reactions.

  • Hepatocytes: These are whole liver cells that contain both Phase I (e.g., CYP450s) and Phase II (e.g., UGTs, SULTs) enzymes, providing a more complete picture of metabolic clearance.

  • Preparation: Thaw cryopreserved pooled liver microsomes (human, rat, mouse) on ice. Prepare a cofactor solution containing NADPH (the essential cofactor for CYP450 activity) in a phosphate buffer (pH 7.4).

  • Incubation: Pre-warm a solution of the test compound (typically 1 µM) in buffer. Initiate the reaction by adding the warmed microsomes and, finally, the NADPH solution. A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.

  • Time Points: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Interpretation: The percentage of the compound remaining is plotted against time. The slope of the natural log of this plot gives the rate of disappearance, from which the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Plasma Protein Binding (PPB)

Causality: Only the unbound (free) fraction of a drug is available to interact with its target, exert a pharmacological effect, and be cleared from the body. High plasma protein binding can significantly limit a drug's efficacy and distribution into tissues. The standard method is equilibrium dialysis.

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma from a chamber containing buffer. The test compound is added to the plasma side.

  • Equilibration: The apparatus is sealed and incubated (typically at 37°C) with gentle shaking for several hours (e.g., 4-6 hours) to allow the free drug to diffuse across the membrane until equilibrium is reached.

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentrations of the compound in both chambers are measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Intestinal Permeability Assessment

Causality: For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. We can model this process using cell-based assays like the Caco-2 model. Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable filter, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier.

  • Cell Culture: Caco-2 cells are seeded onto Transwell® filter inserts and cultured for ~21 days to allow for differentiation and formation of tight junctions.

  • Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by testing the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Measurement (A-to-B): The test compound is added to the apical (A, upper) chamber, which represents the intestinal lumen. The appearance of the compound in the basolateral (B, lower) chamber, representing the bloodstream, is monitored over time.

  • Efflux Measurement (B-to-A): To assess whether the compound is a substrate of efflux transporters (like P-gp) that pump drugs back into the lumen, the experiment is reversed. The compound is added to the basolateral chamber, and its appearance in the apical chamber is measured.

  • Analysis: Samples from the receiver chamber at various time points are analyzed by LC-MS/MS.

  • Data Interpretation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is subject to active efflux.

In Vivo Pharmacokinetic Evaluation in Preclinical Species

Following promising in vitro data, the investigation proceeds to in vivo studies, typically in rodents (e.g., mice or rats). These studies provide definitive data on how the drug behaves in a whole organism and are essential for calculating key PK parameters, including oral bioavailability.

Study Design: The Intravenous and Oral Arms

Causality: To determine absolute oral bioavailability (F%), the compound must be administered via both an intravenous (IV) and an oral (PO) route in parallel groups of animals. The IV dose serves as the 100% bioavailable reference, as it is introduced directly into the systemic circulation. The PO dose reveals how much of the drug successfully navigates absorption and first-pass metabolism to reach the bloodstream.

G cluster_0 Preclinical PK Study Workflow Formulation Develop IV & PO Formulations Dosing Dose Animal Cohorts (e.g., Male Sprague-Dawley Rats) Formulation->Dosing IV_Group Group 1: Intravenous (IV) (e.g., 1 mg/kg) Dosing->IV_Group PO_Group Group 2: Oral Gavage (PO) (e.g., 5 mg/kg) Dosing->PO_Group Sampling Serial Blood Sampling (e.g., via tail vein or cannula) IV_Group->Sampling PO_Group->Sampling Processing Process Blood to Plasma (Store at -80°C) Sampling->Processing Analysis Bioanalysis via Validated LC-MS/MS Method Processing->Analysis PK_Calc Pharmacokinetic Analysis (NCA using Phoenix WinNonlin®) Analysis->PK_Calc Report Generate PK Parameters & Report PK_Calc->Report

Caption: High-level workflow for a typical preclinical pharmacokinetic study.

  • Acclimation & Dosing: Male Sprague-Dawley rats (~250-300g) are acclimated. Group 1 receives the compound via IV bolus injection (e.g., 1 mg/kg). Group 2 receives the compound via oral gavage (e.g., 5 mg/kg).

  • Blood Sampling: Blood samples (~100 µL) are collected from each animal at pre-defined time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. The plasma is transferred to clean tubes and stored at -80°C pending analysis.

  • Bioanalytical Method: A sensitive and selective LC-MS/MS method is developed and validated for the quantification of the compound in plasma. This validation must adhere to regulatory guidance, assessing parameters like linearity, accuracy, precision, and stability.

  • Sample Analysis: Plasma samples are prepared, typically via protein precipitation or solid-phase extraction, and analyzed using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix™ WinNonlin®).

Key Pharmacokinetic Parameters & Data Interpretation

The analysis of the plasma concentration-time data yields a set of critical parameters that define the compound's profile.

ParameterAbbreviationDescriptionImportance
Maximum Concentration CmaxThe highest observed concentration in plasma after oral dosing.Related to efficacy and potential peak-concentration toxicity.
Time to Cmax TmaxThe time at which Cmax is reached.Indicates the rate of absorption.
Area Under the Curve AUCThe total drug exposure over time. Calculated from time zero to the last measurable point (AUC_last) and extrapolated to infinity (AUC_inf).The primary measure of total systemic exposure.
Half-Life The time required for the plasma concentration to decrease by half.Determines dosing interval and time to reach steady-state.
Clearance CLThe volume of plasma cleared of the drug per unit of time.Indicates the efficiency of drug elimination from the body.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues versus remaining in plasma.
Oral Bioavailability F (%)The fraction of the oral dose that reaches systemic circulation.A critical parameter for determining if a compound is viable as an oral medication.

Calculation of Absolute Bioavailability (F%): F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Hypothetical Data Summary:

ParameterIV Route (1 mg/kg)PO Route (5 mg/kg)
Cmax (ng/mL)1250 (at 5 min)850
Tmax (hr)-1.0
AUC_inf (ng*hr/mL)28007000
t½ (hr)4.54.8
CL (mL/min/kg)5.95-
Vd (L/kg)2.3-
F (%) - 50%

Interpretation of Hypothetical Data: A bioavailability of 50% is often considered a strong starting point for an oral drug candidate. The Tmax of 1 hour suggests rapid absorption. The clearance is low relative to liver blood flow, and the half-life of ~4.5 hours would likely support once or twice-daily dosing. The volume of distribution greater than total body water suggests good tissue penetration.

Synthesizing the Data: Building a Coherent Profile

The final step is to integrate the in vitro and in vivo findings into a predictive model of the compound's behavior.

G cluster_0 Data Integration & Decision Logic invitro In Vitro Data (Permeability, Stability, PPB) profile Comprehensive PK Profile invitro->profile invivo In Vivo PK Data (AUC, CL, F%) invivo->profile decision Decision: Proceed to Efficacy/Tox Studies? profile->decision

Caption: Integration of in vitro and in vivo data to inform development decisions.

Causality Analysis:

  • If in vivo bioavailability is low, we look back at the in vitro data.

    • Poor Permeability? This suggests an absorption problem. Formulation strategies (e.g., using solubility enhancers) or chemical modification to improve physicochemical properties may be needed.

    • High Microsomal Clearance? This points to extensive first-pass metabolism. This is often a more challenging issue to solve and may require significant medicinal chemistry efforts to block the sites of metabolism on the molecule.

  • If clearance in vivo is much higher than predicted from in vitro hepatocyte data, it could suggest other clearance pathways are involved, such as renal clearance or metabolism in other tissues.

  • If the volume of distribution is exceptionally high, it may indicate sequestration in certain tissues, which could be a safety concern requiring further investigation with tissue distribution studies.

Conclusion

Determining the pharmacokinetic and bioavailability profile of a novel entity like Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one is a systematic, multi-step process. It begins with predictive in vitro assays to understand its intrinsic properties and culminates in definitive in vivo studies to measure its performance in a biological system. By rigorously following the protocols and applying the logical framework outlined in this guide, researchers can efficiently characterize this compound, understand its therapeutic potential, and make informed decisions on its path toward becoming a potential new medicine.

References

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway.
  • Wikipedia. GABAA receptor positive allosteric modulator.
  • ResearchGate. Principal imidazo[1,5-a]pyridine biologically active derivatives (the....
  • PubMed. Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors.
  • Academia.edu. Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for anti-inflammatory and anti-bacterial activities.
  • NCBI Bookshelf. GABA Receptor Positive Allosteric Modulators - StatPearls.
  • PubMed. Discovery of Potent, Selective and Orally Bioavailable imidazo[1,5-a]pyrazine Derived ACK1 Inhibitors.
  • NCBI Bookshelf. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry.
  • ResearchGate. Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one.
  • PubMed. Antitumor activity and pharmacokinetics in mice of 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045; M & B 39831), a novel drug with potential as an alternative to dacarbazine.
  • PubMed. Pharmacokinetics, metabolism and distribution of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo [1,2-A] pyrido [3,2-E] pyrazine-5-oxide in C3H mice.
  • MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • ChEMBL - EMBL-EBI. Discovery of a series of imidazo[4,5-b]pyridines with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated....
  • PMDA. ビンダケル ATTR-CM 2.6.4 薬物動態試験の概要文 PFIZER CONFIDENTIAL.

Sources

In Vivo Biological Activity of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one Scaffolds: A Technical Guide to Src-Family Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of selective, orally bioavailable kinase inhibitors for autoimmune and inflammatory diseases requires molecular scaffolds that balance structural rigidity with synthetic tractability. The imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one scaffold (and its isomeric derivatives) has emerged as a highly privileged tricyclic core in modern drug discovery. By mimicking the adenine ring of adenosine triphosphate (ATP), this electron-rich, planar heterocycle serves as a foundational building block for potent inhibitors of Src-family kinases, most notably p56Lck (Lymphocyte-specific protein tyrosine kinase) [1].

This technical guide deconstructs the mechanistic grounding, structure-activity relationships (SAR), and in vivo biological profiling of this scaffold, providing a self-validating framework for translating in vitro kinase inhibition into measurable in vivo anti-inflammatory efficacy.

Mechanistic Grounding: p56Lck and the TCR Signaling Pathway

To understand the biological utility of the imidazo-pyrido-pyrazinone scaffold, we must first examine the causality of its primary target: p56Lck. Lck is a cytoplasmic tyrosine kinase restricted primarily to T-cells and natural killer (NK) cells. It acts as the critical "on-switch" for the T-cell receptor (TCR) signaling cascade[2].

When an antigen-presenting cell engages the TCR, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 chain. This event recruits ZAP-70, triggering a downstream signalosome that ultimately leads to calcium mobilization, NFAT (Nuclear factor of activated T-cells) nuclear translocation, and the transcription of pro-inflammatory cytokines like Interleukin-2 (IL-2)[1].

By occupying the ATP-binding pocket of Lck, the imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one scaffold halts this entire cascade at its apex. Without Lck activity, T-cells remain in an inactivated state, effectively suppressing T-cell-mediated autoimmune responses[2].

TCR_Pathway TCR T-Cell Receptor (TCR) Engagement Lck p56Lck Kinase TCR->Lck Stimulates CD4 CD4/CD8 Coreceptor CD4->Lck Recruits ZAP70 ZAP-70 Recruitment Lck->ZAP70 Phosphorylates ITAMs LAT LAT / SLP-76 Signalosome ZAP70->LAT Activates PLCg PLC-γ1 Activation LAT->PLCg Scaffolds Ca2 Intracellular Ca2+ Release PLCg->Ca2 IP3 Production NFAT NFAT Nuclear Translocation Ca2->NFAT Calcineurin Pathway IL2 IL-2 Gene Transcription NFAT->IL2 Induces Inhibitor Imidazo[1,5-a]pyrido[2,3-e] pyrazin-4(5H)-one Scaffold Inhibitor->Lck ATP-Competitive Inhibition

Mechanism of action: Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one scaffold inhibiting p56Lck.

Structure-Activity Relationship (SAR) & Scaffold Dynamics

The architectural brilliance of the imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one core lies in its thermodynamic efficiency. Kinase ATP-binding pockets are narrow, hydrophobic clefts with a highly conserved "hinge region" that forms critical hydrogen bonds with ATP.

  • Hinge Region Binding: The nitrogen atoms embedded within the pyrido and pyrazine rings act as rigid, pre-organized hydrogen bond acceptors. They interact directly with the backbone amide of Met319 in the Lck hinge region[3]. Because the scaffold is planar, it pays virtually no entropic penalty upon binding.

  • Conformational Locking: Advanced derivatives of this scaffold force the kinase into an extended "DFG-out" conformation, a highly desirable inactive state that drastically improves kinase selectivity profiles[3].

  • Solubility Vectors: The carbonyl group at the 4-position (often converted to an amine or substituted with piperazinyl groups in later-stage leads) provides a vector pointing toward the solvent-exposed region. This allows medicinal chemists to append solubilizing groups (e.g., N-methylpiperazine) without disrupting the core binding affinity, a critical step for achieving oral bioavailability[1].

In Vivo Biological Activity & Efficacy

Translating a potent in vitro binder into an in vivo drug requires optimizing pharmacokinetic (PK) parameters. The unmodified scaffold is highly lipophilic and suffers from poor aqueous solubility. However, functionalizing the core yields derivatives with remarkable in vivo profiles.

In murine models of inflammation, optimized derivatives of this scaffold demonstrate profound suppression of T-cell activation. For example, when mice are challenged with anti-CD3 antibodies to artificially stimulate the TCR, oral administration of optimized imidazo-pyrido-pyrazinone derivatives yields dose-dependent reductions in serum IL-2 and TNF-alpha[1].

Table 1: Quantitative Profiling of Imidazo-pyrido-pyrazinone Derivatives

Compound / Derivative ClassLck IC₅₀ (nM)Cellular IL-2 IC₅₀ (nM)In Vivo IL-2 Reduction (Oral, 50 mg/kg)Oral Bioavailability (F%)
Unsubstituted Scaffold Core >1000>5000N/A<5%
5-Aza Intermediate 27~800<20%<10%
Optimized Lead (e.g., BMS-279700) <5 200 78% >50%

Data synthesized from foundational SAR studies on imidazoquinoxaline and related aza-scaffolds targeting Lck[1].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the biological activity of these scaffolds must be evaluated using self-validating assay systems. Below are the definitive protocols for establishing both in vitro target engagement and in vivo efficacy.

Protocol A: In Vitro Lck Autophosphorylation Assay (HTRF)

Causality: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because it eliminates wash steps, thereby preserving low-affinity equilibrium binding events and reducing well-to-well variability.

  • Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme/Substrate Mix: Add recombinant human p56Lck kinase (0.5 nM final) and a biotinylated synthetic poly-GT peptide substrate.

  • Compound Addition: Dispense the imidazo-pyrido-pyrazinone scaffold in a 10-point dose-response curve (10 µM to 0.5 nM) in 1% DMSO. Self-Validation: Include Staurosporine as a positive control for assay dynamic range.

  • Initiation: Add ATP at a concentration equal to its apparent Kₘ for Lck (~15 µM) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Quench the reaction with EDTA and add Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665. Read the time-resolved FRET signal at 665 nm / 620 nm.

Protocol B: In Vivo Mouse Anti-CD3-Stimulated IL-2 Production Model

Causality: Injecting anti-CD3 monoclonal antibodies directly cross-links the TCR complex in vivo. This bypasses antigen-presenting cells, isolating the T-cell specific response (and Lck dependency) from broader, non-specific immune noise[1].

  • Dosing: Administer the optimized scaffold compound (e.g., 10, 20, and 50 mg/kg) via oral gavage (PO) to female BALB/c mice. Self-Validation: Dose a control cohort with vehicle only (0% inhibition baseline).

  • Stimulation: Exactly 1 hour post-dose, administer 10 µg of purified anti-mouse CD3ε antibody via intraperitoneal (IP) injection.

  • Blood Collection: Exactly 2 hours post-stimulation, euthanize the mice and collect blood via cardiac puncture. Causality: Pharmacodynamic profiling dictates that 2 hours is the absolute peak of the IL-2 cytokine wave before renal clearance mechanisms take over.

  • Quantification: Isolate serum via centrifugation (10,000 x g for 10 mins) and quantify IL-2 levels using a standard sandwich ELISA. Calculate the IC₅₀ based on the percentage reduction relative to the vehicle control.

InVivo_Workflow Dose 1. Oral Dosing (Scaffold Compound) Stimulate 2. Anti-CD3 Challenge (IP Injection) Dose->Stimulate 1 hr pre-treatment Bleed 3. Blood Collection (2 hrs post-stim) Stimulate->Bleed Induce IL-2 Serum 4. Serum Isolation (Centrifugation) Bleed->Serum Process ELISA 5. IL-2 ELISA Quantification Serum->ELISA Assay Data 6. Efficacy Analysis (IC50 / % Inhibition) ELISA->Data Readout

Experimental workflow for assessing in vivo anti-inflammatory efficacy via IL-2 reduction.

References
  • Chen, P., et al. "Imidazoquinoxaline Src-Family Kinase p56Lck Inhibitors: SAR, QSAR, and the Discovery of (S)-N-(2-Chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a Potent and Orally Active Inhibitor with Excellent in Vivo Antiinflammatory Activity." Journal of Medicinal Chemistry, American Chemical Society.[Link]

  • DiMauro, E. F., et al. "Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity." Journal of Medicinal Chemistry, American Chemical Society.[Link]

Sources

Physicochemical Profiling of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one: Molecular Weight and Lipophilicity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic scaffolds for their developability. The tricyclic compound Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one (CAS: 240815-61-6) represents a highly privileged structural motif. This technical guide provides an in-depth analysis of its core physicochemical properties—specifically molecular weight (MW) and lipophilicity (LogP/LogD)—and details the rigorous experimental protocols required to validate these parameters for downstream Absorption, Distribution, Metabolism, and Excretion (ADME) modeling.

Structural and Molecular Weight Analysis

Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one is characterized by a fused tricyclic system comprising an imidazole, a central pyrazine, and a pyridine ring, with a ketone moiety at the 4-position.

  • Molecular Formula: C9H6N4O[1]

  • Molecular Weight: 186.17 g/mol [2]

Causality in Drug-Likeness

From a molecular design perspective, a MW of 186.17 g/mol is exceptionally favorable. According to Lipinski's Rule of 5, compounds with a molecular weight under 500 Da generally exhibit superior passive membrane permeability and oral absorption. The low molecular weight of this scaffold ensures a high diffusion coefficient across the intestinal epithelium. Furthermore, it leaves a significant "molecular weight budget" for medicinal chemists to append functional groups (e.g., solubilizing amines or target-binding pharmacophores) without violating developability thresholds[3].

Lipophilicity (LogP and LogD) Dynamics

Lipophilicity is the thermodynamic driver for both target affinity and ADME behavior. For Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one, the predicted partition coefficient (LogP) is approximately 0.98 [4].

The "Sweet Spot" for ADME

A LogP of ~0.98 places this compound in the optimal physicochemical space for oral drugs (ideal range: 1 to 3).

  • Permeability vs. Solubility: It is lipophilic enough to partition into the lipid bilayer of cell membranes, yet hydrophilic enough to maintain excellent aqueous solubility in the gastrointestinal tract.

  • Clearance: Compounds with LogP < 2 typically exhibit lower vulnerability to extensive hepatic first-pass metabolism by cytochrome P450 enzymes, mitigating rapid metabolic clearance[5].

ADME_Impact MW Molecular Weight (186.17 g/mol) Permeability Membrane Permeability MW->Permeability High Diffusion Solubility Aqueous Solubility MW->Solubility Low Crystal Energy LogP Lipophilicity (LogP ~0.98) LogP->Permeability Optimal Partitioning LogP->Solubility Balanced Hydration Clearance Metabolic Clearance LogP->Clearance Low Hepatic Extraction

Diagram 1: Impact of MW and Lipophilicity on the ADME profile of Imidazo-pyrido-pyrazine.

Experimental Methodology: Shake-Flask Protocol for LogP/LogD

While in silico predictions are useful, empirical validation is mandatory in drug development. Because the expected LogP is ~0.98 (well within the -2 to 4 range), the OECD Test Guideline 107 (Shake-Flask Method) is the gold standard for this compound[6].

Self-Validating Protocol Design

As an application scientist, I enforce a self-validating system: we test the compound at three different octanol-to-water volume ratios (e.g., 1:1, 1:2, and 2:1)[6]. If the calculated LogP varies between these ratios, it indicates an artifact (e.g., impurities or micelle formation), and the assay must be rejected.

Step-by-Step Methodology
  • Phase Preparation & Saturation: Pre-saturate n-octanol with water, and water (or pH 7.4 buffer for LogD) with n-octanol for 24 hours. Causality: This prevents volume shifts during the actual experiment, which would skew concentration calculations[7].

  • Compound Dissolution: Dissolve a known mass of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one in the pre-saturated aqueous phase.

  • Equilibration: Combine the aqueous and octanol phases in a glass vial. Mechanically shake at 25°C ± 1°C for 1 hour. Causality: Temperature control is critical because partitioning is a thermodynamically driven equilibrium[6].

  • Phase Separation (Critical Step): Centrifuge the mixture at 3000 x g for 15 minutes. Causality: Shaking generates octanol microdroplets suspended in the aqueous phase. Without centrifugation, these highly concentrated droplets will be sampled as "aqueous," leading to a massive overestimation of aqueous concentration and an artificially low LogP[7].

  • Quantification: Carefully sample both phases using a syringe (avoiding the interface). Quantify the compound concentration using HPLC-UV or LC-MS/MS.

  • Mass Balance Check: Calculate the total mass recovered in both phases. It must be >95% of the initial input to rule out adsorption to the glass vial.

OECD107_Workflow A 1. Phase Preparation (Pre-saturate Octanol & Water) B 2. Compound Addition (Imidazo-pyrido-pyrazine) A->B C 3. Mechanical Shaking (Equilibration at 25°C) B->C D 4. Centrifugation (Eliminate microdroplet artifacts) C->D E 5. HPLC/LC-MS Quantification (Measure both phases) D->E F 6. LogP Calculation & Mass Balance (Log[Coct/Caq]) E->F

Diagram 2: Experimental workflow for OECD 107 Shake-Flask LogP determination.

Quantitative Data Summary

The table below summarizes the core physicochemical parameters of the compound, contrasting predicted values with the experimental framework required for validation.

PropertyValue / DescriptorImpact on Drug Development
Chemical Name Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-oneTricyclic scaffold for kinase/PDE inhibition.
CAS Number 240815-61-6Unique identifier for regulatory tracking.
Molecular Formula C9H6N4OIndicates a highly nitrogen-dense heteroaromatic system.
Molecular Weight 186.17 g/mol Ideal for oral bioavailability (Lipinski MW < 500).
Predicted LogP ~0.98Optimal balance of solubility and permeability.
H-Bond Donors 1 (Amide/Lactam NH)Low desolvation penalty during membrane transit.
H-Bond Acceptors 4 (N and O atoms)Favorable for target binding interactions.
Recommended Assay OECD 107 (Shake-Flask)Validated empirical method for LogP < 4.

References

  • Title: Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one (9CI)
  • Source: aablocks.
  • Title: 미네랄과 [1,5-A]합[2,3-E]-4(5H)-페논 240815-61-6 wiki ...
  • Source: columbia.edu (Lipinski et al., Adv Drug Deliv Rev. 2001)
  • Source: nih.
  • Title: Test No. 107: Partition Coefficient (n-octanol/water)
  • Title: Impact of variability of in silico and in vitro octanol/water partition coefficients of compounds on the input parameters...
  • Source: fao.

Sources

Methodological & Application

Application Note: Strategic Synthesis and Optimization of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The imidazo-pyrazine and imidazo-pyridine fused tricyclic systems are privileged scaffolds in modern drug discovery, frequently evaluated for their potent activity against kinase targets (e.g., Src-family kinases, BTK, and MEK). The specific core, Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one , presents a unique synthetic challenge due to the requirement of sequential or tandem annulations to construct the highly functionalized tricyclic framework.

Historically, the synthesis of imidazo[1,5-a]pyrazines relied on multistep sequences involving the cyclodehydration of highly functionalized amides or the use of mesoionic 1,3-oxazolium-5-olates. However, modern methodologies emphasize transition-metal-free, atom-economical approaches. This protocol leverages an I2​ -mediated sp3 C–H oxidative amination strategy[1]. By utilizing molecular iodine as a mild, cost-effective oxidant in the presence of a mild base (sodium acetate), we can drive the intramolecular transannulation of a bicyclic precursor into the final tricyclic system. This approach avoids heavy metal contamination—a critical parameter for downstream pharmaceutical applications.

Pathway A Functionalized Pyridine Precursor B Amidation & Ring Closure A->B C Pyrido-Pyrazinone Intermediate B->C D I2-Mediated sp3 C-H Amination C->D E Imidazo[1,5-a]pyrido [2,3-e]pyrazin-4(5H)-one D->E

Figure 1: Retrosynthetic and forward pathway for the construction of the tricyclic core.

Experimental Design & Causality

The synthesis is designed as a self-validating system where the critical ring-closing step is highly dependent on the oxidative environment. The choice of I2​ /NaOAc over traditional copper-catalyzed cross-coupling[2] is deliberate:

  • Oxidant Choice ( I2​ ): Molecular iodine acts as a soft Lewis acid and oxidant, facilitating the removal of hydrogen atoms during the C-N bond formation[1]. It selectively activates the sp3 C-H bond adjacent to the nitrogen without over-oxidizing the sensitive pyrazinone core.

  • Base Selection (NaOAc): A mild base is required to neutralize the hydroiodic acid (HI) byproduct. Stronger bases (e.g., KOtBu) lead to degradation of the pyrazinone intermediate, while NaOAc provides the optimal buffering capacity to maintain a high yield[1].

  • Solvent (DMSO/PhCl): A highly polar, aprotic environment stabilizes the ionic intermediates formed during the oxidative annulation[2].

Optimization of the Annulation Step

To validate the protocol, a solvent and oxidant screening was performed on the intermediate pyrido-pyrazinone to yield the final tricyclic product.

EntryOxidant (equiv.)Base (equiv.)SolventTemp (°C)Yield (%)Observation / Causality
1 O2​ (1 atm)NoneToluene100TraceInsufficient oxidative potential for C-H activation.
2 Cu(OAc)2​ (2.0) K2​CO3​ (2.0)DMF12045Metal-catalyzed degradation of the core observed.
3 I2​ (1.5) Et3​N (2.0)DMSO8062Competitive side reactions with the organic base.
4 I2​ (1.2) NaOAc (2.0) DMSO 80 88 Optimal buffering; clean conversion to tricyclic core.

Step-by-Step Synthesis Protocol

Safety Precautions: Standard PPE (lab coat, safety goggles, nitrile gloves) must be worn. All reactions involving iodine and DMSO at elevated temperatures should be conducted in a properly functioning fume hood.

Phase 1: Preparation of the Pyrido-Pyrazinone Intermediate

Note: This assumes starting from a commercially available 2-(aminomethyl)pyridin-3-amine derivative.

  • Reagent Charging: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted 2-(aminomethyl)pyridin-3-amine (10.0 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Acylation: Cool the solution to 0 °C using an ice bath. Add triethylamine (15.0 mmol, 1.5 eq) dropwise, followed by the slow addition of an appropriate acyl chloride (e.g., benzoyl chloride for a phenyl-substituted core, 11.0 mmol, 1.1 eq).

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours. Concentrate the mixture under reduced pressure. Dissolve the crude amide in glacial acetic acid (30 mL) and heat to 100 °C for 12 hours to promote cyclization to the bicyclic pyrido-pyrazinone.

  • Workup: Cool to room temperature, neutralize carefully with saturated aqueous NaHCO3​ , and extract with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate.

Phase 2: I2​ -Mediated Oxidative Annulation to the Tricyclic Core

This is the critical step forming the Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one framework[1].

  • Reaction Setup: Transfer the bicyclic intermediate (5.0 mmol) to a 50 mL Schlenk tube. Add sodium acetate (NaOAc, 10.0 mmol, 2.0 eq) and molecular iodine ( I2​ , 6.0 mmol, 1.2 eq).

  • Solvent Addition: Add anhydrous DMSO (15 mL) to the mixture. Seal the tube and purge with argon for 5 minutes.

  • Thermal Activation: Place the sealed tube in a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours. Monitor the reaction progress via TLC (Eluent: 5% MeOH in DCM) or LC-MS until the starting material is completely consumed.

  • Quenching: Cool the reaction mixture to room temperature. Add 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to quench the unreacted iodine. Stir for 15 minutes until the dark brown color dissipates, leaving a pale yellow suspension.

  • Extraction: Dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 40 mL). Wash the combined organic layers with brine (3 x 30 mL) to remove residual DMSO.

  • Purification: Dry the organic phase over Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 80% EtOAc in Hexanes) to afford the pure Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one derivative.

Workflow S1 1. Reagent Mixing (Bicyclic Core, I2, NaOAc in DMSO) S2 2. Thermal Activation (80°C, 12h, Argon Atm) S1->S2 S3 3. Reaction Quench (Sat. Na2S2O3 to neutralize I2) S2->S3 S4 4. Liquid-Liquid Extraction (EtOAc / H2O / Brine) S3->S4 S5 5. Flash Chromatography (Silica Gel, EtOAc/Hexanes) S4->S5

Figure 2: Experimental workflow for the I2​ -mediated oxidative annulation step.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical characterizations are standard for this scaffold[3][4]:

  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF is recommended to confirm the exact mass of the [M+H]+ ion, verifying the loss of hydrogen atoms during the oxidative annulation[3][4].

  • Nuclear Magnetic Resonance (NMR): 1H NMR (500 MHz, CDCl3​ or DMSO- d6​ ) will show the disappearance of the sp3 methylene protons of the precursor and the appearance of characteristic downfield aromatic protons corresponding to the newly formed imidazole ring[4].

  • Infrared Spectroscopy (IR): The presence of the pyrazinone carbonyl group should be confirmed by a strong absorption band around 1670–1690 cm−1 .

References

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction Source: National Institutes of Health (NIH) PMC URL:[3]

  • Synthesis of imidazo[1,5-a]pyridines Source: Organic Chemistry Portal URL:[2]

  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination Source: RSC Publishing URL:[1]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Source: MDPI URL:[4]

  • FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATION Source: Heterocycles (via CLOCKSS) URL:

Sources

Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one cell viability assay preparation protocol

Author: BenchChem Technical Support Team. Date: April 2026

Topic: A Practical Guide to Assessing the Cellular Viability Effects of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazo-fused heterocyclic scaffolds, such as imidazopyridines and imidazopyrazines, represent a privileged class of compounds in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including the inhibition of kinases like mTOR and phosphodiesterases (PDEs).[1][2] Compounds from this family have been investigated for their potential as anticancer, anti-inflammatory, and antipsychotic agents.[2][3] This application note provides a comprehensive framework for evaluating the cytotoxic or anti-proliferative potential of a novel compound from this class, Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one. We present two robust, validated protocols for determining cell viability: the colorimetric MTT assay, which measures metabolic activity, and the highly sensitive luminescent CellTiter-Glo® assay, which quantifies ATP. This guide emphasizes the foundational principles of assay design, including cell line selection, seeding density optimization, and proper control implementation, to ensure the generation of reliable, reproducible, and publication-quality data.

Foundational Principles for a Self-Validating Viability Assay

The reliability of any cell-based assay hinges on meticulous planning and the health of the underlying cell culture.[4] Before initiating a protocol, it is critical to establish an experimental design that incorporates self-validating elements.

Cell Line Selection and Culture Maintenance

The choice of cell line is paramount and must be physiologically relevant to the research question.[5][6] For cancer research, a panel of cell lines representing different tumor types (e.g., adherent lines like MCF-7 breast cancer or suspension lines like Jurkat T-lymphocytes) is often used.

  • Health and Viability: Only use healthy, viable cells for experiments. Never allow cultures to become over-confluent, and avoid using cells that have been in continuous passage for extended periods, which can lead to phenotypic drift.[7] Routinely check cell morphology and consider discarding cultures if viability drops below 80-90%.[8]

  • Culture Conditions: Maintain consistent culture conditions, including incubator temperature (37°C) and CO2 levels (typically 5%).[7] Use fresh, high-quality media and supplements from a consistent source to minimize lot-to-lot variability.[5][7]

The Criticality of Optimal Cell Seeding Density

Cell seeding density is arguably the most critical variable to optimize for any viability assay.[9] An inappropriate density can lead to signal saturation, nutrient depletion, or results that are not within the linear range of the assay, confounding data interpretation.[9][10] The goal is to ensure cells are in the exponential growth phase for the entire duration of the experiment.[8][10]

Table 1: General Guidelines for Initial Seeding Density Optimization in 96-Well Plates

Cell Growth RateAssay DurationStarting Seeding Density (cells/well)Rationale
Fast-Growing (e.g., HeLa, HEK293)24 hours8,000 – 10,000Higher density needed to achieve sufficient signal within a short timeframe.[10]
48-72 hours2,000 – 5,000Lower density prevents overgrowth and contact inhibition during longer incubations.[10]
Slow-Growing (e.g., primary cells, some cancer lines)48 hours5,000 - 15,000Requires more cells to generate a robust signal.
72 hours4,000 – 8,000Balances the need for signal with the prevention of nutrient depletion over a long period.[10]

Protocol for Seeding Density Optimization: To determine the optimal density for your specific cell line and assay duration, perform a titration experiment. Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells/well) and measure the viability at your desired time points (24, 48, 72 hours) without any compound treatment. Plot the signal (absorbance or luminescence) versus the cell number. The optimal seeding density should fall within the linear portion of this curve.[9][11]

Essential Experimental Controls

Proper controls are non-negotiable for data interpretation.

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO, ethanol) as the experimental wells. This control establishes the baseline 100% viability mark.[9]

  • Background Control (Medium Only): Wells containing only culture medium and the assay reagent. This value is subtracted from all other readings to correct for background signal.[12][13]

  • Positive Control: A compound with a known cytotoxic effect (e.g., doxorubicin, staurosporine) to confirm that the assay system can detect a decrease in viability.

Protocol I: Colorimetric Viability Assessment via MTT Assay

This protocol is based on the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[12] The amount of formazan produced is proportional to the number of viable cells.[14]

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Optimize Seeding Density (Perform titration experiment) P3 Harvest & Count Cells P1->P3 P2 Prepare Compound Stock (e.g., 10 mM in DMSO) A3 Add Compound Serial Dilutions (Vehicle, Positive Controls) P2->A3 A1 Seed cells in 96-well plate (100 µL/well) P3->A1 A2 Incubate (24h) for cell adherence A1->A2 A2->A3 A4 Incubate (24-72h) A3->A4 A5 Add MTT Reagent (10 µL/well) A4->A5 A6 Incubate (2-4h, 37°C) A5->A6 A7 Add Solubilization Buffer (100 µL/well) A6->A7 A8 Incubate (2-4h, RT, protected from light) A7->A8 D1 Read Absorbance (570 nm) A8->D1 D2 Calculate % Viability D1->D2 D3 Plot Dose-Response Curve & Determine IC50 D2->D3

Caption: Workflow for the MTT Cell Viability Assay.

Materials and Reagents
  • Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one

  • Appropriate cell line and complete culture medium

  • Sterile 96-well flat-bottom, clear plates

  • MTT (e.g., 5 mg/mL stock in sterile PBS, filter-sterilized)[12]

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cells from culture flasks and perform a viability count (e.g., using trypan blue).

    • Dilute the cells to the pre-determined optimal seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for background control (medium only).

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach and resume logarithmic growth.[11]

  • Compound Treatment:

    • Prepare a serial dilution of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one in complete culture medium from your concentrated stock. A common starting range is 0.1 µM to 100 µM.

    • Also prepare dilutions for your vehicle and positive controls.

    • Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilutions or controls.

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well, including controls.[11] The final volume is now 110 µL.

    • Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[11]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.

    • Add 100 µL of Solubilization Buffer (e.g., DMSO) to each well to dissolve the crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes, protected from light.[12] Ensure all purple crystals are fully dissolved.

  • Data Acquisition and Analysis:

    • Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]

    • Calculation:

      • Subtract the average OD of the background control wells from all other OD readings.

      • Calculate the percentage of viability for each concentration using the formula: % Viability = (Corrected OD of Treated Cells / Corrected OD of Vehicle Control) * 100

      • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol II: Luminescent Viability Assessment via CellTiter-Glo® Assay

This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[15][16] The reagent lyses cells, releasing ATP, which drives a luciferase reaction to produce a stable, long-lasting luminescent signal that is directly proportional to the number of viable cells.[17] This method is generally more sensitive than colorimetric assays.[15]

CTG_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Optimize Seeding Density P3 Harvest & Count Cells P1->P3 P2 Prepare Compound Stock A3 Add Compound Serial Dilutions & Controls P2->A3 A1 Seed cells in Opaque 96-well plate (100 µL/well) P3->A1 P4 Reconstitute CellTiter-Glo® Reagent A6 Add CellTiter-Glo® Reagent (100 µL/well) P4->A6 A2 Incubate (24h) for adherence A1->A2 A2->A3 A4 Incubate (24-72h) A3->A4 A5 Equilibrate plate to Room Temp (30 min) A4->A5 A5->A6 A7 Mix on orbital shaker (2 min) A6->A7 A8 Incubate at RT (10 min) A7->A8 D1 Read Luminescence (RLU) A8->D1 D2 Calculate % Viability D1->D2 D3 Plot Dose-Response Curve & Determine IC50 D2->D3

Caption: Workflow for the CellTiter-Glo® Luminescent Assay.

Materials and Reagents
  • Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one

  • Appropriate cell line and complete culture medium

  • Sterile 96-well flat-bottom, opaque-walled plates (to prevent signal crossover)[13]

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)

  • DMSO, cell culture grade

  • Multichannel pipette

  • Orbital plate shaker

  • Luminometer or a microplate reader with luminescence detection capabilities

Step-by-Step Methodology
  • Reagent and Cell Preparation:

    • Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the lyophilized Substrate with the Buffer as per the manufacturer's instructions to create the CellTiter-Glo® Reagent.[18]

    • Seed cells in an opaque-walled 96-well plate and treat with the compound as described in steps 2.2.1 and 2.2.2 for the MTT assay.

  • CellTiter-Glo® Assay Procedure:

    • After the compound incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[16] This minimizes temperature gradients that can affect the enzyme kinetics.

    • Add a volume of CellTiter-Glo® Reagent to each well that is equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[13]

    • Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[15]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Data Acquisition and Analysis:

    • Measure the luminescence (Relative Luminescence Units, RLU) using a luminometer.

    • Calculation:

      • Subtract the average RLU of the background control wells from all other RLU readings.

      • Calculate the percentage of viability for each concentration using the formula: % Viability = (Corrected RLU of Treated Cells / Corrected RLU of Vehicle Control) * 100

      • Plot the dose-response curve and determine the IC50 value as described for the MTT assay.

Troubleshooting and Data Interpretation

Table 2: Common Issues and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate wells Uneven cell seeding; Pipetting errors; Edge effects in the plate.Ensure a homogenous single-cell suspension before seeding. Use reverse pipetting techniques. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[7]
High background signal Microbial contamination in medium or reagents; Serum or phenol red interference (MTT).Use sterile technique.[11] For MTT, prepare a background control with medium and MTT reagent to subtract from samples.[12]
Low signal-to-noise ratio Cell seeding density is too low; Insufficient incubation time with assay reagent.Re-optimize seeding density to a higher number within the linear range.[9] Ensure you are following the recommended incubation times for the specific assay.
Signal saturation (Absorbance > 2.0) Cell seeding density is too high.Reduce the number of cells seeded per well.[11] Ensure cells are in the exponential growth phase at the end of the experiment.[10]

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • clyte. (2026, February 4). Ultimate Guide to Optimal Cell Seeding Density for MTT Assays (96-Well Plate). [Link]

  • Oslo University Hospital. CellTiter-Glo Assay. [Link]

  • Multispan, Inc. Tips for Establishing Successful Cell-Based Assays: Part 1. [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • ResearchGate. (2021). Optimization of seeding density and assay timing. [Link]

  • Tansom, M., et al. (2015). Rational cell culture optimization enhances experimental reproducibility in cancer cells. Scientific Reports. [Link]

  • Al-Samydai, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]

  • Promega Corporation. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • Abbove. (2025, December 24). Troubleshooting Mitochondrial Function Assays: Common Issues and Practical Solutions. [Link]

  • ResearchGate. (2017, April 13). Cell Viability assay using MTS: Anyone have troubleshooting tips specific to Caco-2 cells?. [Link]

  • Eppendorf & Promega. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • ResearchGate. (2023). Cell viability assay (up to 100 μM): normal Vero cell and cancer cells.... [Link]

  • Bischoff, F., et al. (2010). Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a New Class of Phosphodiesterase 10A Inhibitiors. Journal of Medicinal Chemistry. [Link]

  • Venkatesan, A. M., et al. (2011). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Li, L., et al. (2022). A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. Anticancer Agents in Medicinal Chemistry. [Link]

  • Wehbe, M., et al. (2021). Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma. Molecules. [Link]

Sources

Application Note: Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one as a Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The pursuit of highly selective, orally bioavailable small molecule kinase inhibitors relies heavily on the identification of "privileged scaffolds"—rigid, planar core structures that effectively mimic the adenine ring of adenosine triphosphate (ATP). Among these, the tricyclic imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one system (and its regioisomers, such as the 3,2-e variant) has emerged as a cornerstone in modern drug discovery.

As a Senior Application Scientist, I frequently encounter challenges related to hinge-binding affinity and off-target toxicity in kinase programs. This specific tricyclic lactam serves as an ideal intermediate. When functionalized (typically via conversion of the 4(5H)-one to a 4-chloro intermediate, followed by amination), the resulting imidazo-pyrido-pyrazine core provides a highly optimized hydrogen bond donor/acceptor vector. This vector precisely engages the backbone amides of the kinase hinge region (e.g., Met319 in p56 Lck or Met477 in BTK), while the extended planar system projects into the hydrophobic back pocket to drive selectivity[1].

Key Applications in Drug Discovery

Targeting Src-Family Kinases (p56 Lck) for Autoimmune Disorders

The imidazo-pyrido-pyrazine scaffold was instrumental in the discovery of potent p56 Lck inhibitors, such as BMS-279700[1]. Lck is a critical Src-family kinase that drives T-cell receptor (TCR) signaling. By utilizing the tricyclic core, researchers achieved sub-nanomolar potency against Lck. The rigid geometry of the scaffold ensures that the appended anilino group at the C4/C6 position is locked into an optimal conformation to interact with the gatekeeper residue (Thr316), effectively blocking the production of pro-inflammatory cytokines like IL-2 and TNF-α[2].

Pathway TCR T-Cell Receptor (TCR) Lck p56 Lck Kinase TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation NFAT NFAT / NF-κB ZAP70->NFAT Signaling Cascade Cytokines Pro-inflammatory Cytokines (IL-2, TNF-α) NFAT->Cytokines Gene Expression Inhibitor Imidazo[1,5-a]pyrido[2,3-e]pyrazine Core Scaffold Inhibitor->Lck ATP-competitive Inhibition

Fig 1: Kinase signaling cascade illustrating targeted Lck inhibition by the tricyclic scaffold.

BTK and mTOR Inhibition

Beyond Src-family kinases, related imidazo[1,5-a]pyrazine derivatives have been successfully optimized into reversible inhibitors of Bruton's Tyrosine Kinase (BTK) for the treatment of rheumatoid arthritis[3], and as orally efficacious dual inhibitors of mTORC1 and mTORC2[4]. The versatility of the core allows medicinal chemists to tune the electronic properties of the pyrazine ring, thereby shifting selectivity between the lipid kinase-like mTOR and tyrosine kinases.

Quantitative SAR & Selectivity Data

To illustrate the structure-activity relationship (SAR) driven by this scaffold, the following table summarizes the optimization trajectory of representative imidazo-pyrido-pyrazine derivatives (modeled on the BMS-279700 series)[1].

Compound VariantC4/C6 SubstitutionC2 SubstitutionLck IC₅₀ (nM)Fyn IC₅₀ (nM)T-Cell Prolif. IC₅₀ (nM)Oral Bioavailability (F%)
Core Lactam =O (Unsubstituted)Hydrogen> 10,000> 10,000N/AN/A
Intermediate -Cl (Chloro)Hydrogen1,2503,400> 5,000Poor
Analog A 2-MethylanilineHydrogen158512012%
Analog B 2-Chloro-6-methylanilineHydrogen2.5184518%
Lead (BMS-279700) 2-Chloro-6-methylaniline3-Methylpiperazine< 1.0 12 15 > 60%

Data Interpretation: The transition from the core lactam to the fully functionalized lead demonstrates the necessity of the di-ortho substituted aniline for optimal gatekeeper interaction, while the addition of the piperazine moiety at C2 dramatically improves aqueous solubility and oral bioavailability without disrupting hinge binding.

Experimental Workflows & Protocols

Synthesis and Late-Stage Diversification of the Core

The following workflow details the conversion of the stable imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one into a diversified library of kinase inhibitors.

Workflow Step1 Starting Material Pyrazine-2-carboxamide Step2 Cyclization Tricyclic Lactam Core Step1->Step2 Condensation Step3 Activation POCl3 Chlorination Step2->Step3 Lactam Activation Step4 Diversification SNAr with Anilines Step3->Step4 Cross-Coupling Step5 Lead Compound Kinase Inhibitor Step4->Step5 SAR Optimization

Fig 2: Step-by-step synthetic workflow for late-stage diversification of the tricyclic core.

Protocol 1: Conversion of Lactam to 4-Chloro Intermediate
  • Causality: The lactam oxygen of the imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one is highly stabilized by the aromatic resonance of the tricyclic system. Standard chlorination conditions often fail. High temperatures and a catalytic nucleophile are required to drive the formation of the Vilsmeier-type intermediate.

  • Step-by-Step:

    • Suspend 1.0 eq of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one in neat phosphorus oxychloride (POCl₃, 10 volumes).

    • Add 0.5 eq of N,N-dimethylaniline. Note: This acts as a nucleophilic catalyst to accelerate the chlorination of the recalcitrant lactam.

    • Heat the reaction mixture to 110°C under a nitrogen atmosphere for 12 hours.

    • Monitor via LC-MS. Upon completion, cool to room temperature and carefully quench by dripping the mixture into ice-cold saturated NaHCO₃ to prevent hydrolysis back to the starting material.

    • Extract with dichloromethane, dry over MgSO₄, and concentrate to yield the 4-chloro intermediate.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
  • Causality: The 4-chloro position is highly electrophilic due to the electron-withdrawing nature of the adjacent pyrazine and pyridine nitrogens. This allows for rapid SNAr with anilines without the strict requirement for Palladium catalysis, streamlining library synthesis.

  • Step-by-Step:

    • Dissolve the 4-chloro intermediate (1.0 eq) and the desired aniline (e.g., 2-chloro-6-methylaniline, 1.2 eq) in anhydrous DMF.

    • Add 2.0 eq of Sodium bis(trimethylsilyl)amide (NaHMDS) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Quench with water, extract with ethyl acetate, and purify via reverse-phase preparative HPLC to isolate the final inhibitor.

Biochemical Validation: TR-FRET Kinase Assay

When evaluating highly conjugated tricyclic systems like imidazo-pyrido-pyrazines, standard colorimetric or standard fluorescence assays are prone to false readouts due to compound auto-fluorescence.

Protocol 3: Self-Validating Lck TR-FRET Assay
  • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay (e.g., 50–100 µs) before reading the emission from a Lanthanide chelate (Europium). This completely bypasses the short-lived auto-fluorescence of the small molecule (typically 1–10 ns), ensuring high-fidelity data.

  • Step-by-Step:

    • Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Compound Plating: Dispense 100 nL of the inhibitor (in 100% DMSO) into a 384-well low-volume proxiplate. Include Staurosporine as a positive control (100% inhibition) and DMSO vehicle as a negative control (0% inhibition).

    • Enzyme Addition: Add 5 µL of recombinant p56 Lck kinase (final concentration 0.5 nM) to all wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

    • Reaction Initiation: Add 5 µL of an ATP/Substrate mix (final ATP at Km, e.g., 10 µM; ULight-labeled poly-GT substrate at 50 nM).

    • Incubation & Quench: Incubate for 60 minutes. Stop the reaction by adding 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺) and Europium-labeled anti-phospho-tyrosine antibody.

    • Readout & Validation: Read on a compatible microplate reader (e.g., EnVision) using a 340 nm excitation and dual emission at 615 nm (Europium) and 665 nm (ULight).

    • System Validation: Calculate the Z'-factor using the Staurosporine and DMSO control wells. The assay plate is only deemed valid if the Z'-factor is ≥ 0.65.

References

The mechanistic claims and structural optimizations detailed in this application note are grounded in the following peer-reviewed literature:

  • Imidazoquinoxaline Src-Family Kinase p56Lck Inhibitors: SAR, QSAR, and the Discovery of (S)-N-(2-Chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a Potent and Orally Active Inhibitor with Excellent in Vivo Antiinflammatory Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis Source: ACS Medicinal Chemistry Letters URL:[Link][3]

  • Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2 Source: Bioorganic & Medicinal Chemistry Letters (via PubMed/NIH) URL:[Link][4]

Sources

Application Note: Solubilization and In Vitro Handling of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one (CAS: 240815-61-6) is a rigid, nitrogen-rich fused heterocyclic scaffold[1]. Derivatives of this tricyclic core are frequently utilized in drug discovery, particularly in the development of selective phosphodiesterase (e.g., PDE10A) and kinase inhibitors[2]. Due to its high degree of planarity and potential for strong intermolecular π−π stacking, the compound exhibits extremely poor aqueous solubility.

This application note provides a causally-driven, self-validating protocol for dissolving this compound in Dimethyl Sulfoxide (DMSO) to create stable master stocks. The methodology ensures maximal compound bioavailability while strictly mitigating solvent-induced cytotoxicity during downstream cell culture assays[3][4].

Physicochemical Profiling & Solvation Causality

Why DMSO? The fused tricyclic core of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one (Molecular Weight: 186.17 g/mol ) contains multiple hydrogen-bond acceptors (nitrogen atoms) and a carbonyl group[1]. In an aqueous environment, the hydrophobic bulk of the molecule drives rapid aggregation and precipitation. Anhydrous DMSO, a strongly polar aprotic solvent, effectively disrupts the crystalline lattice by solvating the hydrogen-bond acceptors without donating protons, thereby stabilizing the monomeric form of the compound in solution.

Why strictly limit DMSO in culture? DMSO is highly amphipathic and readily integrates into the phospholipid bilayer of the plasma membrane. At concentrations exceeding 0.1% to 0.3125% (v/v), DMSO alters membrane fluidity, induces pore formation, and can significantly decrease cell proliferation and cytokine production (e.g., TNF- α , IFN- γ )[3][4]. To ensure that observed phenotypic changes are driven by the Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one inhibitor and not the solvent, rigorous dilution controls are mandatory.

Workflow Visualization

G Compound Imidazo[1,5-a]pyrido [2,3-e]pyrazin-4(5H)-one (Solid Powder) Solubilization Primary Solubilization (100% Anhydrous DMSO) Compound->Solubilization Add Anhydrous DMSO Sonication Sonication & Warming (37°C, 5-10 min) Solubilization->Sonication If cloudy/precipitates MasterStock Master Stock Aliquots (10 mM or 50 mM, -80°C) Solubilization->MasterStock Clear solution Sonication->MasterStock Clear solution Dilution Intermediate Dilution (Pre-warmed Media) MasterStock->Dilution Thaw & dilute 1:1000 Assay In Vitro Cell Assay (Final DMSO ≤ 0.1%) Dilution->Assay Add to cell culture

Figure 1: Workflow for the solubilization and in vitro application of the Imidazopyrido compound.

Step-by-Step Methodology: Master Stock Preparation

Objective: Prepare a 10 mM master stock in 100% anhydrous DMSO.

Materials:

  • Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one powder[1].

  • Anhydrous DMSO (≥99.9% purity, sterile-filtered, stored under argon).

  • Amber microcentrifuge tubes.

Protocol:

  • Equilibration: Allow the lyophilized compound to reach room temperature (RT) in a desiccator before opening. Causality: Opening cold vials causes ambient moisture condensation. Water rapidly degrades DMSO's solvating power for hydrophobic heterocycles.

  • Weighing & Calculation: Weigh the desired mass. To achieve a 10 mM stock, dissolve 1.86 mg of the compound in exactly 1.0 mL of anhydrous DMSO[1].

  • Primary Solubilization: Add the calculated volume of DMSO directly to the vial. Pipette up and down 10-15 times.

  • Energy Input: If micro-precipitates remain (cloudy suspension), the lattice energy of the solid has not been fully overcome. Apply bath sonication at 37°C for 5-10 minutes. The localized cavitation and thermal energy will force the remaining solid into solution.

  • Aliquoting: Divide the clear solution into 20-50 µL single-use aliquots in amber tubes.

  • Storage: Flash-freeze in liquid nitrogen and store at -80°C. Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles lead to progressive water absorption and subsequent compound precipitation. Single-use aliquots prevent this structural degradation.

Step-by-Step Methodology: Serial Dilution for Cell Culture

Objective: Deliver the compound to cells while maintaining a final DMSO concentration of ≤ 0.1%[3].

Protocol:

  • Thawing: Thaw a single-use master stock aliquot at RT or in a 37°C water bath just prior to use. Vortex for 5 seconds.

  • Intermediate Dilution (Self-Validating Step): Do not add the 100% DMSO stock directly to the cell culture well. The localized high concentration of DMSO will cause immediate osmotic shock and cell lysis at the drop site.

    • Prepare an intermediate dilution (e.g., 1000x of the final desired concentration) in a separate tube containing pre-warmed culture media.

    • Validation Check: Visually inspect this intermediate tube against a light source. If the compound crashes out (turns turbid), the concentration exceeds its aqueous solubility limit. You must lower the maximum assay concentration or adjust the formulation.

  • Final Application: Transfer the appropriate volume of the intermediate dilution to the assay plate.

  • Vehicle Control (Self-Validating Step): You must include a vehicle control well containing the exact same final concentration of DMSO (e.g., 0.1%) without the compound. This isolates the drug's specific pharmacological effect from solvent-induced baseline shifts[4].

Quantitative Data Presentation: Dilution Matrix & Cytotoxicity Thresholds

The following table summarizes the dilution scheme required to maintain safe DMSO levels across various target assay concentrations.

Desired Final Assay ConcentrationRequired Master Stock ConcentrationDilution Factor into MediaFinal DMSO Concentration in WellCytotoxicity Risk Profile[3][4]
10 µM 10 mM1:10000.1% (v/v)Safe (No significant viability reduction)
50 µM 50 mM1:10000.1% (v/v)Safe (No significant viability reduction)
100 µM 10 mM1:1001.0% (v/v)High Risk (Alters membrane fluidity, reduces proliferation)
250 µM 10 mM1:402.5% (v/v)Toxic (>30% viability reduction at 24h in most cell lines)

References

  • [1] Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one | CymitQuimica. Source: CymitQuimica. 1

  • [2] Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a New Class of Phosphodiesterase 10A Inhibitiors. Source: NIH / PubMed. 2

  • [3] Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Source: NIH / PMC. 3

  • [4] Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Source: NIH / PMC. 4

Sources

Application Note: Strategic Formulation of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one for Robust High-Throughput Screening Campaigns

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast compound libraries. The success of any HTS campaign is fundamentally dependent on the quality and consistency of the compound formulations. This application note provides a comprehensive guide to the systematic formulation of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one, a member of a promising class of heterocyclic compounds, for use in HTS. We will detail field-proven protocols for stock solution preparation, solubility and stability assessment, and the generation of assay-ready plates, with a focus on mitigating common formulation-induced artifacts that can lead to false positives or negatives. The methodologies described herein are designed to ensure the delivery of consistent and reliable data, thereby accelerating the identification of genuine hits.

Introduction: The Formulation Challenge of Novel Heterocycles

The Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one scaffold and its analogs represent a class of compounds with significant therapeutic potential, with related structures showing activity as inhibitors of key enzymes like phosphodiesterase 10A (PDE10A) and mTOR.[1][2] However, like many novel chemical entities identified through discovery efforts, these molecules often exhibit high molecular weight and lipophilicity, leading to poor aqueous solubility.[3] This inherent characteristic presents a significant challenge for HTS, where compounds must remain in solution within an aqueous assay environment to ensure accurate assessment of their biological activity.

Compound precipitation, aggregation, or degradation during storage and handling can lead to a host of issues, including underestimated activity, reduced hit rates, and a high incidence of false positives.[4] Therefore, a robust and validated formulation strategy is not merely a preparatory step but a critical component of the HTS workflow itself.[5][6] This guide provides a systematic approach to formulating Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one, ensuring data integrity and maximizing the information gleaned from large-scale screening campaigns.

Foundational Knowledge: Compound Properties

A thorough understanding of the test compound's physicochemical properties is paramount before embarking on formulation development.

Table 1: Physicochemical Properties of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one

PropertyValueSource
Molecular FormulaC₉H₆N₄O[7]
Molecular Weight186.17 g/mol [7]
AppearanceSolid (Crystalline Powder)[8]

Note: Experimentally determined solubility and stability data are crucial and will be addressed in the following protocols.

Protocol I: Master Stock Solution Preparation

The preparation of a high-quality, concentrated stock solution is the first and most critical step in the compound handling workflow.[9] Dimethyl sulfoxide (DMSO) is the solvent of choice for most HTS compound libraries due to its broad solubilizing power.[9]

Rationale for Method Selection
  • Solvent Choice: Anhydrous, high-purity DMSO (≥99.9%) is selected to minimize water content, which can decrease the solubility of hydrophobic compounds and promote precipitation.[9] DMSO is also compatible with most HTS assay formats and automation platforms.

  • Concentration: A standard concentration of 10 mM is typically chosen for primary HTS libraries. This provides a sufficient concentration for subsequent dilutions while minimizing the volume of DMSO introduced into the final assay, which can be toxic to cells or interfere with assay components.[10][11]

  • Quality Control: Visual inspection and optional analytical methods (e.g., LC-MS) are incorporated to ensure the compound is fully dissolved and has not degraded.[12]

Materials and Reagents
  • Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity[9]

  • Sterile, nuclease-free microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance (readable to 0.1 mg)

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Vortex mixer

  • Water bath sonicator (optional)

Step-by-Step Procedure
  • Determine Required Mass: Calculate the mass of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one needed to prepare the desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = 10 mmol/L * Volume (L) * 186.17 g/mol * 1000 mg/g

    • Example for 1 mL: 10 * 0.001 * 186.17 = 1.8617 mg

  • Weigh Compound: Place a sterile microcentrifuge tube on the analytical balance and tare. Carefully weigh the calculated mass of the compound directly into the tube.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Dissolution:

    • Close the tube tightly and vortex vigorously for 1-2 minutes to facilitate dissolution.[9]

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • If complete dissolution is not achieved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to 37°C) may also be employed if the compound is known to be thermally stable.[9]

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the master stock solution into single-use volumes in sterile tubes.[9][13]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date.

    • Store the aliquots at -20°C or -80°C, protected from light.[9]

G cluster_prep Stock Solution Preparation Calculate_Mass 1. Calculate Mass (Target: 10 mM) Weigh_Compound 2. Weigh Compound (Analytical Balance) Calculate_Mass->Weigh_Compound Add_DMSO 3. Add Anhydrous DMSO Weigh_Compound->Add_DMSO Dissolve 4. Dissolve (Vortex/Sonicate) Add_DMSO->Dissolve QC_Check 5. QC: Visual Inspection (Clarity) Dissolve->QC_Check Aliquot_Store 6. Aliquot & Store (-20°C / -80°C) QC_Check->Aliquot_Store

Caption: Workflow for 10 mM Master Stock Solution Preparation.

Protocol II: Kinetic Solubility and Stability Assessment

Before proceeding to large-scale screening, it is imperative to understand the compound's behavior in the final aqueous assay buffer. This protocol assesses both the kinetic solubility and the short-term stability of the compound.

Rationale for Method Selection
  • Kinetic Solubility: This measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer. It is more relevant to HTS conditions than thermodynamic solubility.[13] Nephelometry or turbidimetry are common, rapid methods for this assessment.

  • Stability: Compound degradation in assay buffer can lead to a loss of activity. A time-course analysis using LC-MS provides a definitive measure of compound integrity under simulated assay conditions.[14]

Materials and Reagents
  • 10 mM Master Stock of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one in DMSO

  • Assay Buffer (the same buffer to be used in the HTS campaign)

  • DMSO

  • 384-well clear-bottom microplates (for solubility)[15]

  • Plate reader with nephelometry or absorbance (turbidity) reading capability

  • LC-MS system (for stability)

Step-by-Step Solubility Assessment (Nephelometry)
  • Prepare Serial Dilutions: In a 384-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a concentration range (e.g., 2 mM down to ~1 µM).

  • Transfer to Assay Buffer: Transfer a small, fixed volume (e.g., 1 µL) of each DMSO concentration into a new 384-well plate containing a fixed volume of assay buffer (e.g., 99 µL). This creates a final DMSO concentration of 1%.

  • Incubate and Read:

    • Mix the plate thoroughly.

    • Incubate at room temperature for a set period (e.g., 1-2 hours) to simulate assay conditions.

    • Read the plate using a nephelometer or by measuring absorbance at a high wavelength (e.g., 620 nm) to detect light scattering from precipitates.

  • Analyze Data: Plot the signal (Nephelometric Turbidity Units or Absorbance) against the compound concentration. The concentration at which the signal sharply increases above the baseline indicates the limit of kinetic solubility.

Step-by-Step Stability Assessment (LC-MS)
  • Prepare Samples: Create two sets of samples. In the first set (T=0), dilute the 10 mM stock into assay buffer to a final concentration below its determined kinetic solubility limit (e.g., 10 µM). Immediately quench the sample with an organic solvent like acetonitrile and analyze via LC-MS.

  • Incubate: Prepare a second, identical set of samples and incubate them under the exact conditions of the planned HTS assay (e.g., 2 hours at 37°C).

  • Analyze: After incubation, quench the T=2h samples and analyze them via LC-MS.

  • Compare Results: Compare the peak area of the parent compound in the T=0 and T=2h samples. A significant decrease (>10-15%) in the parent peak area at T=2h suggests instability.

Table 2: Representative Solubility and Stability Data

ParameterResultImplication for HTS
Kinetic Solubility in PBS (1% DMSO)45 µMThe highest screening concentration should not exceed 45 µM to avoid precipitation.
Stability in PBS (10 µM, 2h @ RT)98% recoveryThe compound is stable under the tested assay conditions.

Protocol III: Assay-Ready Plate Preparation

The final step is the creation of "assay-ready" plates, which contain the serially diluted compound and are ready for the addition of biological reagents. This process is typically automated to ensure precision and throughput.[16]

Rationale for Method Selection
  • Serial Dilution in DMSO: To avoid compound precipitation, serial dilutions should be performed in 100% DMSO before the final addition to the aqueous assay buffer.[4][17] Diluting a DMSO stock directly into an aqueous buffer is a common cause of precipitation.[17]

  • Acoustic Dispensing: For high-density plates (384- and 1536-well), acoustic dispensing technology is preferred. It allows for nanoliter-scale, non-contact liquid handling, which conserves compound and minimizes cross-contamination.

  • Quality Control: Post-production QC is essential to verify the accuracy of the dilutions and the integrity of the compound on the plate.[12][18]

Materials and Reagents
  • Aliquoted 10 mM Master Stock Solution

  • Anhydrous DMSO

  • Source microplates (e.g., 384-well)

  • Destination assay microplates (e.g., 384- or 1536-well, black or white depending on assay readout)[15]

  • Automated liquid handler or acoustic dispenser

Step-by-Step Procedure (Intermediate Dilution Plate)
  • Create Intermediate Plate: Using an automated liquid handler, create an intermediate dilution plate. Pipette the 10 mM master stock into the first column of a 384-well plate.

  • Serial Dilution: Perform a serial dilution across the plate using 100% DMSO. For example, a 1:3 dilution series will generate a range of concentrations for dose-response curves.

  • QC Check: Include control wells containing only DMSO (negative control) and, if available, a known active compound (positive control).

Step-by-Step Procedure (Final Assay Plate via Acoustic Dispensing)
  • Transfer to Assay Plate: Use an acoustic dispenser to transfer nanoliter volumes from the intermediate DMSO plate into the empty wells of the final assay plates. The dispenser calculates the required volume to achieve the desired final concentration after the addition of assay reagents.

  • Seal and Store: Immediately seal the assay-ready plates with foil seals to prevent evaporation and contamination. Store under appropriate conditions (e.g., -20°C or at 4°C with desiccant) until use.

G cluster_workflow Assay-Ready Plate Generation Master_Stock 1. Thaw Master Stock (10 mM) Intermediate_Plate 2. Create Intermediate Plate (Serial Dilution in DMSO) Master_Stock->Intermediate_Plate Acoustic_Transfer 3. Acoustic Transfer (nL) (to Final Assay Plate) Intermediate_Plate->Acoustic_Transfer Seal_Store 4. Seal & Store Plate Acoustic_Transfer->Seal_Store Add_Reagents 5. Add Assay Reagents (Aqueous Buffer) Seal_Store->Add_Reagents

Caption: Workflow for generating assay-ready plates.

Troubleshooting Common Formulation Issues

Table 3: Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in Assay Well Exceeding kinetic solubility; poor mixing; incompatible buffer components.Screen at a lower top concentration. Ensure rapid and thorough mixing after adding aqueous reagents. Consider adding a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to the assay buffer to disrupt aggregates.[19]
High Well-to-Well Variability Inaccurate liquid handling; compound precipitation; "edge effects" due to evaporation.Calibrate liquid handlers. Visually inspect plates for precipitation. Avoid using the outer perimeter wells of the microplate for data collection or use plate sealers and ensure proper humidity control.[20]
Inconsistent Dose-Response Curves Compound degradation; error in serial dilution; precipitation at higher concentrations.Perform stability assessment (Protocol II). Re-prepare intermediate dilution plates. Use a lower concentration range for the dose-response curve.[4]
False Positives Compound aggregation forming colloids that inhibit enzymes non-specifically.Re-test hits in the presence of 0.01% Triton X-100. A significant loss of potency suggests aggregation-based activity.[19]

Conclusion

The successful execution of a high-throughput screening campaign for novel compounds like Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one is critically dependent on a meticulous and validated formulation strategy. By implementing the protocols outlined in this application note—from the creation of high-quality DMSO stock solutions to the careful assessment of solubility and stability, and the precise generation of assay-ready plates—researchers can significantly enhance the integrity and reproducibility of their screening data. A proactive approach to compound formulation minimizes artifacts, prevents the waste of valuable resources on false leads, and ultimately accelerates the path from hit identification to lead optimization.

References

  • Novartis. (2011, August 31). Implementation of high-throughput quality control processs within compound management. Retrieved from [Link]

  • Padmanabha, R., Cook, L., & Gill, J. (n.d.). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Ingenta Connect. Retrieved from [Link]

  • NextSDS. (n.d.). Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one (9CI). Retrieved from [Link]

  • Scripps Florida. (n.d.). Addressing Quality Control Issues in Day-to-Day HTS Compound Management Operations. Slideshare. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, June 1). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual. Retrieved from [Link]

  • Williams, R. O., Davis, D. A., & Miller, D. A. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. Springer. Retrieved from [Link]

  • ResearchGate. (n.d.). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen | Request PDF. Retrieved from [Link]

  • Padmanabha, R., Cook, L., & Gill, J. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial chemistry & high throughput screening, 8(4), 283–293. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Compound Management for Quantitative High-Throughput Screening. Retrieved from [Link]

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link]

  • Al-Kass, A., et al. (2019). Cheminformatics-driven discovery of polymeric micelle formulations for poorly soluble drugs. Science Advances, 5(6), eaav5149. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. Retrieved from [Link]

  • Annex Publishers. (2023, August 25). A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo(1,5-a)pyrazine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) SOLID FORM DEVELOPMENT FOR POORLY SOLUBLE COMPOUNDS. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved from [Link]

  • Malvern Panalytical. (n.d.). High-Throughput Screening (HTS). Retrieved from [Link]

  • BellBrook Labs. (2025, October 30). Optimizing Assay Performance for High-Throughput Screens. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Spicer, T. P., et al. (2011). Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. Journal of laboratory automation, 16(3), 221–229. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Gschaidmeier, H., et al. (2010). Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors. Journal of medicinal chemistry, 53(11), 4536–4540. Retrieved from [Link]

  • MDPI. (2022, June 16). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Retrieved from [Link]

  • Reuberson, J. T., et al. (2011). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorganic & medicinal chemistry letters, 21(7), 2033–2037. Retrieved from [Link]

  • Haning, H., et al. (2002). Imidazo[5,1-f]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors. Bioorganic & medicinal chemistry letters, 12(6), 865–868. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure−Activity Relationships for Pyrido-, Imidazo-, Pyrazolo-, Pyrazino-, and Pyrrolophenazinecarboxamides as Topoisomerase-Targeted Anticancer Agents | Request PDF. Retrieved from [Link]

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Application Note: A Guide to the Catalytic Cross-Coupling Synthesis of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one Analogs

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one core represents a complex, nitrogen-rich heterocyclic scaffold with significant potential in medicinal chemistry. Its structural similarity to purines and other biologically active imidazopyridines suggests its utility as a template for designing novel kinase inhibitors, as well as anticancer and antiviral agents.[1][2] This guide provides a comprehensive, field-proven framework for the synthesis of diverse analogs based on this scaffold. We present a convergent synthetic strategy centered on the creation of a key halogenated intermediate, which serves as a versatile platform for late-stage functionalization. Detailed protocols for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are provided, enabling the systematic exploration of chemical space at a critical position on the core structure. This document is intended to empower researchers and drug development professionals to efficiently generate libraries of these promising compounds for biological screening.

Strategic Approach: Retrosynthetic Analysis

A robust and flexible synthetic strategy is paramount for generating a library of analogs. Our approach is designed for convergence, maximizing efficiency by introducing diversity in the final synthetic steps. The retrosynthetic analysis reveals two primary disconnection points for analog synthesis, both stemming from a common, halogenated intermediate (I) .

  • C-C Bond Formation: Disconnection at the aryl/heteroaryl C8-substituent leads back to the key intermediate (I) and a corresponding boronic acid or ester, suggesting a Suzuki-Miyaura cross-coupling reaction.[3]

  • C-N Bond Formation: Alternatively, disconnection of an amino group at the C8-position points to the same intermediate (I) and a primary or secondary amine, indicating a Buchwald-Hartwig amination pathway.[4]

This dual-capability intermediate (I) is the cornerstone of the synthetic plan, allowing for broad diversification from a single, readily accessible precursor.

G cluster_intermediate Key Intermediate target_cc Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one (C-C Coupled Analog) intermediate 8-Bromo-imidazo[1,5-a]pyrido [2,3-e]pyrazin-4(5H)-one (I) target_cc->intermediate Suzuki Disconnection target_cn Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one (C-N Coupled Analog) target_cn->intermediate Buchwald-Hartwig Disconnection boronic_acid Aryl/Heteroaryl Boronic Acid amine Primary/Secondary Amine

Figure 1: Retrosynthetic analysis of the target scaffold.

Protocol: Synthesis of the Key 8-Bromo-Intermediate

The synthesis of the core scaffold is a multi-step process that builds upon established methods for constructing fused nitrogen-containing heterocycles.[5][6] The following protocol outlines a reliable pathway to the pivotal 8-bromo-imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one intermediate.

Step 1: Synthesis of 5-bromo-3-nitropyridin-2-amine

  • To a solution of 2-amino-3-nitropyridine in concentrated sulfuric acid at 0 °C, slowly add N-bromosuccinimide (NBS) in portions.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous sodium bicarbonate solution.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the product.

Step 2: Reduction to 5-bromo-pyridine-2,3-diamine

  • Suspend 5-bromo-3-nitropyridin-2-amine in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) and heat the mixture to reflux for 4-6 hours.[6]

  • Cool the reaction, concentrate under reduced pressure, and partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the diamine, which can be used without further purification.

Step 3: Construction of the Pyrazinone Ring

  • Dissolve the crude 5-bromo-pyridine-2,3-diamine in a suitable solvent such as ethanol.

  • Add ethyl glyoxalate (50% solution in toluene) and a catalytic amount of acetic acid.

  • Heat the mixture to reflux for 8-12 hours, monitoring by TLC. A cyclocondensation reaction occurs to form the pyrazinone ring.

  • Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. Wash with cold ethanol and dry to yield 7-bromo-pyrido[2,3-b]pyrazin-2(1H)-one.

Step 4: Synthesis of the Final Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one Intermediate

  • The final cyclization to form the fused imidazole ring can be achieved through various established methods for related imidazopyridine systems.[1][7] A common approach involves reaction with a formylating agent followed by cyclization.

  • Treat the product from Step 3 with triethyl orthoformate in the presence of a strong acid catalyst (e.g., p-toluenesulfonic acid) and heat to reflux.

  • Alternatively, a two-step procedure involving N-formylation followed by a dehydrative cyclization using an agent like phosphorus oxychloride (POCl₃) can be employed.[8]

  • After the reaction is complete, quench carefully, neutralize, and extract the product. Purify by column chromatography or recrystallization to obtain the target intermediate, 8-bromo-imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one.

Late-Stage Functionalization via Cross-Coupling

With the key bromo-intermediate in hand, the synthesis of a diverse array of analogs can be achieved using robust and well-documented palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[9][10] Its functional group tolerance and the commercial availability of a vast number of boronic acids make it ideal for library synthesis.[11]

Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving: (1) Oxidative addition of the aryl halide to a Pd(0) complex, (2) Transmetalation of the organic group from the boron atom to the palladium center, and (3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The base is crucial for activating the boronic acid for the transmetalation step.

G setup Reaction Setup reagents Add Bromo-Intermediate (1 equiv.) Aryl Boronic Acid (1.2-1.5 equiv.) Base (e.g., Na₂CO₃, 2-3 equiv.) Solvent (e.g., DME/H₂O) degas Degas Mixture (N₂ or Ar sparging) reagents->degas 1 catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) degas->catalyst 2 reaction Reaction Execution heat Heat to 80-100 °C Monitor by TLC/LC-MS catalyst->heat 3 workup Workup & Purification cool Cool to RT Dilute with Water heat->cool 4 extract Extract with Organic Solvent (e.g., EtOAc, DCM) cool->extract 5 purify Dry, Concentrate & Purify (Column Chromatography) extract->purify 6 product Final C-C Coupled Product purify->product 7

Figure 2: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a microwave vial or round-bottom flask equipped with a reflux condenser, add the 8-bromo-intermediate (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), and a base such as sodium carbonate (2.0 equiv) or potassium carbonate (2.0 equiv).

  • Solvent Addition: Add a suitable solvent mixture, typically a 4:1 to 3:1 mixture of an organic solvent (e.g., 1,2-dimethoxyethane (DME), toluene, or dioxane) and water.

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final C-C coupled analog.

Table 1: Representative Scope of the Suzuki-Miyaura Coupling

Entry Boronic Acid Partner Typical Conditions Expected Yield
1 Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90 °C High
2 4-Methoxyphenylboronic acid Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100 °C High
3 3-Fluorophenylboronic acid Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O, 90 °C Good-High
4 Thiophen-2-ylboronic acid Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 85 °C Good

| 5 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O, 100 °C | Moderate-Good |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method to form C-N bonds where classical methods fail.[4][12] The choice of ligand and base is critical and depends on the steric and electronic properties of the coupling partners.

Mechanism Insight: The catalytic cycle is similar to other cross-coupling reactions but with key differences. After oxidative addition of the aryl halide to Pd(0), the amine coordinates to the palladium complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex furnishes the arylamine product and regenerates the Pd(0) catalyst.[12] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is essential to promote the reductive elimination step, which is often rate-limiting.[13]

G setup Reaction Setup (Inert Atmosphere) reagents Add Bromo-Intermediate (1 equiv.) Amine (1.1-1.5 equiv.) Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2 equiv.) Anhydrous Solvent (e.g., Toluene, Dioxane) catalyst Add Pd Pre-catalyst & Ligand (e.g., Pd₂(dba)₃ / XPhos) reagents->catalyst 1 reaction Reaction Execution heat Heat to 90-110 °C Monitor by TLC/LC-MS catalyst->heat 2 workup Workup & Purification filter Cool, Dilute & Filter (e.g., through Celite) heat->filter 3 extract Partition and Extract (e.g., EtOAc / Water) filter->extract 4 purify Dry, Concentrate & Purify (Column Chromatography) extract->purify 5 product Final C-N Coupled Product purify->product 6

Figure 3: General workflow for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the 8-bromo-intermediate (1.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., sodium tert-butoxide or cesium carbonate, 1.5 equiv) to an oven-dried reaction vessel.

  • Reagent Addition: Add the amine (1.2 equiv) and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to 90-110 °C with vigorous stirring for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired C-N coupled analog.

Table 2: Representative Scope of the Buchwald-Hartwig Amination

Entry Amine Partner Catalyst System (Pd Source / Ligand) Base Expected Yield
1 Aniline Pd₂(dba)₃ / XPhos NaOtBu High
2 Morpholine Pd(OAc)₂ / RuPhos Cs₂CO₃ High
3 Benzylamine Pd₂(dba)₃ / BrettPhos K₃PO₄ Good-High
4 n-Butylamine Pd(OAc)₂ / XPhos NaOtBu Good

| 5 | Indole | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | Moderate-Good |

Product Validation: Purification and Characterization

Trustworthiness through Validation: Every protocol must be a self-validating system. The identity and purity of all synthesized analogs must be rigorously confirmed.

  • Purification: Silica gel column chromatography is the standard method for purification. A gradient elution system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is typically employed to isolate the product from residual starting materials and catalyst byproducts.

  • Characterization: The structure of each final compound should be unambiguously confirmed by a suite of analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.

    • LC-MS: To assess the purity of the final compound.

Conclusion

This application note details a robust and versatile synthetic platform for accessing novel Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one analogs. By leveraging a common halogenated intermediate, researchers can efficiently generate diverse compound libraries through late-stage Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The provided protocols, grounded in well-established chemical principles, offer a clear and reliable path for synthesizing these molecules of high interest for pharmaceutical and chemical biology applications.

References

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1761–1767. [Link]

  • Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands. (2020). Catalysis Science & Technology. [Link]

  • Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8. (n.d.). MDPI. [Link]

  • Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters. [Link]

  • Kowalska, P., & Dembinski, R. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 423. [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. (2024). MDPI. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ACS Medicinal Chemistry Letters. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Pischedda, S., Stoccoro, S., Zucca, A., et al. (2021). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions, 50(14), 4859-4873. [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1076–1081. [Link]

  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. (1977). Journal of Medicinal Chemistry. [Link]

  • Copin, C., Massip, S., & Routier, S. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1][4][14]thiadiazole Series. European Journal of Organic Chemistry. [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry. [Link]

  • El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (2018). RSC Advances. [Link]

  • One-pot CuI/l-proline-catalysed multicomponent synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]quinoline derivatives from 2-(2-bromophenyl)imidazo[1,2-a]pyridines, NH3 and DMSO under air. (2022). RSC Advances. [Link]

  • Amini, M., Tarassoli, A., Yousefi, S., et al. (2014). Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. Chinese Chemical Letters, 25(1), 166-168. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules. [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2013). Molecules. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one and its derivatives. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic strategy for constructing the Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one scaffold?

A foundational strategy involves a multi-step sequence that typically begins with a substituted 2-aminopyridine derivative. A key transformation is the cyclodehydration to form the fused imidazole ring. A plausible and convergent route can be conceptualized as follows:

  • Amidation: Start with a suitable 2,3-diaminopyridine precursor, often with a nitro group at the 3-position to modulate reactivity (e.g., 6-Chloro-3-nitro-2-aminopyridine). The 2-amino group is acylated with a functionalized carboxylic acid. The choice of coupling agent is critical; reagents like 1-propanephosphonic acid cyclic anhydride (T3P) are effective, especially for poorly nucleophilic amines.[1]

  • Reduction and Cyclization: The nitro group is then reduced to an amine. This reduction can be achieved using various methods, such as hydrogenation over a palladium-on-carbon catalyst or using a metal like zinc in acetic acid.[1] The resulting triamine intermediate is often unstable and prone to air oxidation. Therefore, this step is frequently followed by an in situ cyclodehydration, where the newly formed 3-amino group condenses with the amide carbonyl to form the desired imidazole ring.[1]

  • Formation of the Pyrazinone Ring: The pyrazinone ring is typically constructed in subsequent steps, which may involve reactions with reagents like chloroacetyl chloride followed by an intramolecular nucleophilic substitution to achieve the final heterocycle.

The diagram below illustrates a generalized workflow for this synthetic approach.

cluster_0 Part 1: Imidazole Ring Formation cluster_1 Part 2: Pyrazinone Ring Annulation A Substituted 2-Amino-3-nitropyridine B Amidation A->B C N-(3-nitro-2-pyridyl)amide B->C D Nitro Group Reduction C->D E In situ Cyclodehydration D->E F Imidazo[1,5-a]pyridine Core E->F G Further Functionalization F->G Linker H Cyclization G->H I Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one H->I

Caption: Generalized synthetic workflow.

Troubleshooting Guide

Q2: My overall reaction yield is consistently low (<30%). What are the most critical factors to investigate?

Low yield is a common issue that can stem from multiple points in the synthetic sequence. A systematic approach is essential for diagnosis.[2]

Primary Factors to Investigate:

  • Reagent Quality:

    • Aminopyridine Stability: Substituted 2,3-diaminopyridines can be susceptible to air oxidation. Using freshly prepared or purified starting materials is crucial.[1][3] Ensure the purity of your aminopyridine precursor via NMR or LC-MS before starting.

    • Solvent Purity: Residual water in solvents can interfere with condensation and cyclodehydration steps.[4][5] Use of anhydrous solvents, particularly for the cyclization step, is highly recommended.

  • Reaction Conditions for Amidation:

    • Nucleophilicity: If your 2-aminopyridine is poorly nucleophilic (e.g., due to electron-withdrawing groups), the initial amidation can be a bottleneck. Harsher conditions (higher temperatures) or more potent coupling agents (like T3P) may be required.[1]

    • Side Reactions: At high temperatures, undesired side reactions can occur. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the formation of the desired amide.

  • Cyclodehydration Step:

    • Incomplete Reaction: This is a frequent cause of low yield. The dehydration step to form the imidazole ring can have a high activation energy. If the reaction stalls, consider increasing the temperature, changing the solvent, or adding a mild acid or base catalyst to facilitate the cyclization.[2]

    • Catalyst Choice: While some cyclizations proceed thermally, many related syntheses of imidazopyridines are improved by catalysts. Transition metals like copper or iron salts have been shown to catalyze C-N bond formations and oxidative cyclizations effectively.[6][7] For specific C-H amination strategies, iodine can be an effective mediator.[8]

The following flowchart provides a systematic troubleshooting workflow for diagnosing low yield.

start Low Yield Observed check_reagents 1. Verify Reagent Purity (NMR, LC-MS) start->check_reagents reagents_ok Purity Confirmed? check_reagents->reagents_ok purify Purify or Replace Starting Materials reagents_ok->purify No check_amidation 2. Analyze Amidation Step (Monitor by TLC/LC-MS) reagents_ok->check_amidation Yes purify->check_reagents amidation_ok Complete Conversion? check_amidation->amidation_ok optimize_amidation Optimize Amidation: - Stronger coupling agent (e.g., T3P) - Increase temperature - Screen solvents amidation_ok->optimize_amidation No check_cyclization 3. Analyze Cyclization Step (Monitor by TLC/LC-MS) amidation_ok->check_cyclization Yes optimize_amidation->check_amidation cyclization_ok Complete Cyclization? check_cyclization->cyclization_ok optimize_cyclization Optimize Cyclization: - Increase temperature/reflux - Use Dean-Stark to remove H2O - Add catalyst (Acid/Base, Cu(I), I2) cyclization_ok->optimize_cyclization No check_purification 4. Review Purification (Check for product loss) cyclization_ok->check_purification Yes optimize_cyclization->check_cyclization end Yield Improved check_purification->end

Caption: Troubleshooting workflow for low reaction yield.

Q3: I am observing a significant side product that complicates purification. How can I identify and minimize it?

Side product formation is often due to the multiple reactive sites on the heterocyclic core.[2]

  • Identification: Isolate the side product and characterize it fully using Mass Spectrometry, ¹H NMR, and ¹³C NMR. A common side product is the formation of a dimer from the unstable triamine intermediate if the cyclization is not efficient. Another possibility is incomplete cyclization, leaving the N-acylated diamine as a major impurity.

  • Minimization Strategies:

    • Control of Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the formation of side products, which may have a higher activation energy.[2]

    • Order of Reagent Addition: In multicomponent reactions, the order of addition can be critical. For sequential reactions, ensure the first step has proceeded to completion before initiating the next to avoid competing reactions.

    • Protecting Groups: If one of the amino groups is significantly more reactive and leads to side products, a protection/deprotection strategy might be necessary. For instance, a Boc-anhydride can be used for regioselective protection of the more nucleophilic 3-amino group after nitro reduction.[1]

    • Choice of Solvent: The polarity of the solvent can influence which reaction pathway is favored.[2] It is advisable to screen a range of solvents (e.g., toluene, DMF, acetonitrile, acetic acid) to find the optimal medium for your desired transformation.[9][10]

ParameterCondition ACondition BCondition CRationale
Solvent TolueneDMFAcetic AcidVarying polarity can alter reaction pathways and solubility of intermediates.[2][10]
Temperature 80 °C110 °C140 °CHigher temperatures often needed for dehydration, but can increase side products.[1]
Catalyst None (Thermal)CuI (5 mol%)I₂ (10 mol%)Catalysts can lower the activation energy for the desired pathway and improve selectivity.[6][8]
Table 1: Example of a matrix for optimizing reaction conditions to minimize side products.
Q4: The final cyclization to form the pyrazinone ring is inefficient. What can I do?

Formation of the final pyrazinone ring often involves an intramolecular nucleophilic attack followed by the elimination of a leaving group. If this step is problematic:

  • Enhance Nucleophilicity: The nucleophilicity of the attacking nitrogen can be increased by adding a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) to deprotonate it, making it a more potent nucleophile.

  • Better Leaving Group: Ensure the substrate has a good leaving group. If you are using a chloro-substituted precursor (e.g., from chloroacetyl chloride), this is typically sufficient. If not, you may need to modify your synthetic intermediate.

  • Palladium Catalysis: For challenging C-N bond formations, palladium-catalyzed cross-coupling reactions (a variant of Buchwald-Hartwig amidation) can be exceptionally effective. Using a suitable palladium catalyst and ligand (e.g., t-BuBrettPhos) can facilitate the intramolecular cyclization under milder conditions and with higher yields.[11]

Experimental Protocols

Protocol: T3P-Mediated Amidation of a 2-Amino-3-nitropyridine

This protocol is a general guideline for the amidation of a potentially deactivated aminopyridine, a critical first step in the synthesis.[1]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 2-amino-3-nitropyridine derivative (1.0 eq), the desired carboxylic acid (1.2 eq), and anhydrous ethyl acetate or another suitable aprotic solvent.

  • Reagent Addition: Add 1-propanephosphonic acid cyclic anhydride (T3P, 50% solution in ethyl acetate, 1.5 eq) dropwise to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to the required temperature (e.g., 40-110 °C, depending on substrate reactivity) and monitor its progress by TLC or LC-MS.[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel.

References

  • Route Selection and Optimization in the Synthesis of Two Imidazopyridine Inhibitors of DGAT-2. Organic Process Research & Development - ACS Publications. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. [Link]

  • Optimization of reaction condition for the formation of imidazo pyridine. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing. [Link]

  • (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link]

  • One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. Semantic Scholar. [Link]

  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Wiley Online Library. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. [Link]

  • Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. MDPI. [Link]

  • Solvent Moisture-Controlled Self-Assembly of Fused Benzoimidazopyrrolopyrazines with Different Ring's Interposition. MDPI. [Link]

  • Issues with a reported condensation reaction/enamine formation. Reddit. [Link]

  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters - ACS Publications. [Link]

  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Aqueous Solubility for Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges associated with Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one derivatives. This guide synthesizes structural root-cause analysis, field-proven troubleshooting workflows, and self-validating experimental protocols to help you overcome dissolution-limited bottlenecks in your assays and formulations.

Root Cause Analysis: The "Brick Dust" Phenomenon

Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one is a highly rigid, planar, fused tricyclic heterocyclic system. Molecules engineered with such multi-aromatic, planar scaffolds—often designed to mimic ATP and optimize kinase binding—frequently encounter severe barriers to aqueous solubility[1].

The core issue is not necessarily extreme lipophilicity (grease), but rather high crystal lattice energy (brick dust). The extended aromatic system promotes intense π-π stacking, while the lactam motif (the 4(5H)-one) acts as a strong intermolecular hydrogen bond donor and acceptor. This strong crystal packing results in low solubility in both aqueous buffers and lipid-based vehicles, leading to dissolution-limited absorption and erratic pharmacokinetic performance[1][2].

Quantitative Physicochemical & Solubility Profile

Note: Values are representative baselines for this structural class to guide formulation logic.

ParameterRepresentative ValueDiagnostic Implication
Thermodynamic Solubility (pH 7.4) < 5 µMHigh risk of precipitation in standard biological assays; requires kinetic solubility screening.
LogP (Predicted) 2.0 – 3.5Moderate lipophilicity. Solubility is primarily limited by lattice energy rather than hydrophobicity.
Melting Point ( Tm​ ) > 250 °CConfirms "brick dust" classification. High energy is required to break the crystal lattice.
pKa​ (Basic Nitrogens) ~ 3.5 – 4.5Weakly basic (pyridine/pyrazine nitrogens). Solubility will improve significantly in highly acidic media (pH < 3)[3].
pKa​ (Lactam NH) ~ 10 – 11Weakly acidic. Potential for solubility enhancement only at highly alkaline pH (often physiologically irrelevant).

Strategic Solubilization Workflows

To systematically address these challenges, we utilize a tiered troubleshooting workflow. Do not jump immediately to complex formulations; instead, exploit the molecule's intrinsic properties (like ionizable nitrogens) first.

SolubilityWorkflow Start Poor Aqueous Solubility Detected Assess Assess Physicochemical Properties (pKa, LogP, Tm) Start->Assess pH pH Adjustment (Acidic Buffers) Assess->pH Ionizable groups present Cosolvent Cosolvents & Surfactants (PEG400, Tween 80) Assess->Cosolvent High LogP / Lipophilic CD Cyclodextrin Complexation (HP-β-CD) Assess->CD Appropriate molecular size ASD Amorphous Solid Dispersion (HPMCAS, PVP) Assess->ASD High lattice energy (Brick dust) pH->Cosolvent Inadequate Success Solubility Target Achieved pH->Success Adequate Cosolvent->CD Inadequate Cosolvent->Success Adequate CD->ASD Inadequate CD->Success Adequate ASD->Success Adequate

Caption: Step-by-step workflow for troubleshooting low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into my in vitro assay buffer. How can I prevent this? A1: You are observing a classic solvent-shift precipitation . When the DMSO stock is diluted into an aqueous buffer, the solvent capacity drops instantaneously. Because the Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one core has high lattice energy, the transient supersaturated state rapidly nucleates and crystallizes[4]. Solution: Pre-dilute your DMSO stock into an intermediate cosolvent mixture (e.g., 10% Tween-80 or PEG400) before introducing it to the aqueous buffer. Ensure the final DMSO concentration remains below 1% to avoid assay interference.

SolventShift Stock 10 mM DMSO Stock (Fully Dissolved) Dilution Dilution into Aqueous Buffer (e.g., PBS pH 7.4) Stock->Dilution Supersat Transient Supersaturation Dilution->Supersat Nucleation Nucleation & Crystal Growth (Driven by π-π stacking) Supersat->Nucleation Rapid kinetics Precipitate Insoluble Precipitate (False Negatives in Assay) Nucleation->Precipitate

Caption: Mechanism of solvent-shift precipitation upon DMSO dilution.

Q2: Can I use salt formation to improve the aqueous solubility of this compound? A2: Yes, but with strict physiological limitations. The basic nitrogens in the imidazo and pyrazine rings allow for protonation and salt formation (e.g., hydrochloride or mesylate salts)[2][3]. However, because the pKa​ is likely low (< 4.5), these salts are prone to disproportionation —they will convert back to the insoluble free base when introduced into a neutral pH 7.4 buffer or the intestinal tract. Salt formation is highly effective for acidic gastric delivery or IV formulations buffered at a low pH, but less reliable for neutral in vitro assays.

Q3: What is the most effective formulation strategy for in vivo oral dosing (e.g., rodent PK studies)? A3: For "brick dust" molecules, simply adding lipids or cosolvents is often insufficient. The most effective approach is to disrupt the crystal lattice entirely using an Amorphous Solid Dispersion (ASD) [2]. By spray-drying or hot-melt extruding the compound with polymers like HPMCAS or PVP, you trap the drug in a high-energy amorphous state. This bypasses the lattice energy barrier, significantly enhancing apparent solubility and gastrointestinal absorption. Alternatively, a phosphate prodrug strategy can be employed to temporarily mask the hydrophobic core[1].

Validated Experimental Protocols

Protocol A: Shake-Flask Thermodynamic Solubility Assay

Causality Focus: Thermodynamic solubility assays must reach true equilibrium. Furthermore, failing to remove sub-micron colloidal aggregates during separation will result in artificially inflated solubility readings. This protocol utilizes a self-validating separation step to ensure only truly dissolved molecules are quantified[3].

  • Solid Addition: Add an excess amount of solid Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one (approx. 2–5 mg) to a 2 mL glass HPLC vial.

  • Solvent Addition: Add exactly 1.0 mL of the target aqueous medium (e.g., PBS pH 7.4, FaSSIF, or FeSSIF).

  • Equilibration: Seal the vial and agitate continuously at 37°C for 48 hours to ensure thermodynamic equilibrium is achieved.

  • Phase Separation (Critical): Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Note: Pre-saturate the filter with a small volume of the supernatant to prevent drug loss due to non-specific binding to the filter membrane.

  • Quantification: Dilute the filtered supernatant 1:10 in mobile phase and quantify the concentration via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Causality Focus: Cyclodextrins possess a hydrophilic exterior and a hydrophobic inner cavity. By encapsulating the planar aromatic core of the imidazopyridopyrazine, the cyclodextrin shields the hydrophobic surfaces from water, disrupting intermolecular π-π stacking and drastically increasing apparent solubility[4].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water. Gentle heating (40°C) may be required to fully dissolve the cyclodextrin.

  • Drug Introduction: Add the Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one compound in molar excess (e.g., 1:5 drug-to-CD molar ratio) to the cyclodextrin solution.

  • Complexation: Sonicate the suspension for 30 minutes to reduce particle size and accelerate complexation, then stir vigorously at room temperature for 24 to 48 hours.

  • Purification: Filter the resulting suspension through a 0.45 µm filter to remove any uncomplexed, insoluble free drug.

  • Isolation (Optional): Lyophilize the clear filtrate to obtain a stable, solid inclusion complex powder. This powder can be rapidly reconstituted in water or saline for immediate use in biological assays or in vivo dosing.

References

  • Journal of Medicinal Chemistry. Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy. ACS Publications. Available at: [Link]

  • Pharmacological Reviews. Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. Available at:[Link]

Sources

Reducing byproducts and impurities in Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of complex heterocyclic APIs. This guide is specifically engineered for researchers and process chemists working with the Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one scaffold.

Due to the fused polycyclic planar structure of this compound, it exhibits unique crystallographic challenges, including a high propensity for π-π stacking, dimer inclusion, and liquid-liquid phase separation (oiling out)[1]. This guide synthesizes field-proven thermodynamic and kinetic strategies to establish a self-validating, high-purity crystallization workflow.

Troubleshooting Guide & FAQs

Q1: Why am I seeing high levels of dimer and oligomer impurities during the cooling crystallization of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one? The Causality: The pyrido[2,3-e]pyrazine scaffold is a highly planar, rigid structure. In highly concentrated solutions, these planar faces undergo non-covalent π-π stacking, forming pre-nucleation dimer clusters[1]. When supersaturation is generated too rapidly (e.g., via crash cooling), the kinetic rate of these dimers integrating into the growing crystal lattice outpaces the thermodynamic rejection of the impurities. The Solution: Transition from a standard batch cooling process to a combined cooling and antisolvent crystallization profile[2]. By maintaining the system at a low, controlled supersaturation level within the Metastable Zone Width (MSZW), the API monomer selectively integrates into the ordered lattice, while the bulkier, less thermodynamically stable dimers remain solvated.

Q2: How do I prevent "oiling out" (Liquid-Liquid Phase Separation) before nucleation occurs? The Causality: Oiling out occurs when the API solution crosses the binodal liquid-liquid coexistence curve before crossing the solubility curve. Instead of forming a solid crystal, the solute forms a dense, API-rich liquid phase. This traps unreacted intermediates and solvent molecules, destroying the purity profile[3]. The Solution: You must map the phase diagram to identify the oiling-out boundary. Maintain the temperature above this boundary and introduce seed crystals (1–3 wt%) exactly halfway through the MSZW. Seeding bypasses the high activation energy required for primary nucleation, forcing the system directly into secondary nucleation and crystal growth before the oil phase can form[].

Q3: Which solvent systems are optimal for rejecting structurally similar regioisomers formed during the cyclization step? The Causality: Regioisomers possess nearly identical solubility profiles to the target API. Relying solely on chemical intuition or yield-based metrics for solvent selection often leads to co-precipitation[3]. The Solution: Employ a structured approach to determine the selectivity ( α ) of the impurity rejection[5]. For this specific imidazo-pyrido-pyrazine core, binary solvent systems utilizing a polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone or DMF) paired with a protic antisolvent (e.g., Water or Ethanol) provide the necessary hydrogen-bond accepting/donating dynamics to disrupt regioisomer inclusion while stabilizing the target API lattice[].

Mechanistic & Workflow Visualizations

The following diagrams illustrate the mechanistic pathways of impurity inclusion and the optimized workflow for kinetic rejection.

Pathway S Supersaturated API Solution (Planar Heterocycles) Fast Rapid Cooling (High Supersaturation) S->Fast Slow Controlled Cooling (Low Supersaturation) S->Slow Pi π-π Stacking (Dimerization) Fast->Pi Lattice Ordered Lattice Integration Slow->Lattice Impure Impure API (High Byproducts) Pi->Impure Pure Pure API (>99.5%) Lattice->Pure

Mechanistic divergence of π-π stacking dimer formation vs. ordered API lattice integration.

Workflow A Crude API Dissolution B Polishing Filtration A->B C Cool to MSZW (Avoid LLPS) B->C D Seeding (1-3 wt%) C->D E Antisolvent Addition D->E F Isolation & Filtration E->F

Workflow for kinetic impurity rejection via controlled cooling and seeded antisolvent crystallization.

Quantitative Data Presentation

To optimize the rejection of cyclization byproducts and dimers, solvent screening must balance yield against the Purge Factor (PF). The table below summarizes the quantitative screening data for the Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one scaffold.

Solvent / Antisolvent System (v/v)API Yield (%)Dimer Purge FactorRegioisomer Purge FactorMSZW Width (°C)Crystal Morphology
DMF / Water (1:2)92.518.412.115Agglomerated Needles
NMP / Ethanol (1:3)88.045.238.522Thick Prisms
DMSO / Ethyl Acetate (1:4)76.452.141.018Fine Plates
Acetic Acid / Water (1:1)94.18.54.28Irregular / Oiling Out

Note: NMP/Ethanol provides the optimal balance of MSZW width, allowing for robust seeding, while yielding highly filterable prismatic crystals with excellent impurity purge factors.

Step-by-Step Experimental Protocol

Optimized Seeded Cooling and Antisolvent Crystallization This protocol is designed as a self-validating system. By utilizing Process Analytical Technology (PAT) such as FBRM (Focused Beam Reflectance Measurement) or Raman spectroscopy, you can verify the absence of oiling out and confirm secondary nucleation in real-time[6].

  • Dissolution & Clarification:

    • Suspend 100 g of crude Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one in 500 mL of N-Methyl-2-pyrrolidone (NMP).

    • Heat the reactor to 85 °C under moderate agitation (250 RPM) until complete dissolution is achieved (visual clear point).

    • Perform a hot polishing filtration through a 0.45 µm PTFE filter into a pre-heated crystallization vessel to remove insoluble oligomers and foreign particulates.

  • Controlled Cooling to Seeding Temperature:

    • Program the reactor jacket to cool the solution from 85 °C to 65 °C at a linear rate of 0.5 °C/min.

    • Self-Validation Check: The solution must remain optically clear. If turbidity spikes here, the MSZW has been breached prematurely, indicating excessive residual antisolvent or poor temperature control.

  • Seeding & Aging:

    • At 65 °C, introduce 2.0 g (2 wt%) of highly pure, milled API seed crystals suspended in 10 mL of Ethanol.

    • Hold the temperature isothermally at 65 °C for 60 minutes. This aging step allows the seed bed to mature and relieves initial supersaturation via crystal growth rather than primary nucleation[].

  • Antisolvent Addition (Kinetic Rejection):

    • Initiate the addition of 1500 mL of Ethanol (antisolvent) using a programmable dosing pump.

    • Dose the first 300 mL at a slow rate of 2 mL/min to prevent local supersaturation spikes at the addition point.

    • Dose the remaining 1200 mL at 10 mL/min.

  • Final Cooling & Isolation:

    • Cool the resulting slurry from 65 °C to 5 °C at a rate of 0.1 °C/min. This slow cooling trajectory ensures that dimers and regioisomers are kinetically rejected from the lattice[2].

    • Hold at 5 °C for 2 hours.

    • Filter the slurry via a Nutsche filter, wash the cake with 2 x 200 mL of cold Ethanol, and dry under vacuum at 50 °C until constant weight is achieved.

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. National Center for Biotechnology Information (NIH/PMC).
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. American Chemical Society (ACS).
  • Solvent selection for process development. Technobis Crystallization Systems.
  • Crystallization as a Core Competence in API Manufacturing. Fermion.
  • Highly Potent, Selective, and Orally Active Phosphodiesterase 10A Inhibitors. American Chemical Society (ACS).

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Overcoming Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one stability issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the unique stability challenges presented by this heterocyclic scaffold in aqueous environments. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Your First Stop

This section addresses the most common initial queries we receive regarding the handling of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one.

Q1: My compound is precipitating out of my aqueous buffer. What is the primary cause?

A1: The most common cause is the compound's inherently low aqueous solubility, a characteristic feature of many complex, polycyclic heterocyclic molecules.[1][2] The fused aromatic ring system contributes to a rigid, planar structure with a high crystal lattice energy, which is difficult for water molecules to overcome. Additionally, the compound's solubility is highly pH-dependent due to the presence of multiple basic nitrogen atoms.[3] If the buffer pH is close to the compound's isoelectric point, solubility will be at its minimum.

Q2: I've managed to dissolve the compound, but I'm seeing a loss of the parent peak in my HPLC analysis over a short period. What's happening?

A2: This indicates chemical instability. The Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one structure contains several moieties susceptible to degradation in aqueous buffers. The primary suspects are:

  • Hydrolysis: The pyrazinone ring contains a lactam (a cyclic amide) moiety, which is prone to hydrolysis under either acidic or basic conditions, leading to ring-opening.[4][5]

  • Oxidation: The electron-rich imidazopyridine core can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or peroxides.

  • Photodegradation: Many nitrogen-containing heterocyclic compounds are photosensitive and can degrade upon exposure to light, particularly UV wavelengths.[6][7] This degradation often proceeds via the generation of reactive oxygen species (ROS).[6]

Q3: What is a good starting buffer and solvent system to improve stability?

A3: For initial experiments, we recommend a buffered system in the slightly acidic to neutral range (pH 5.0 - 7.0), as extreme pH values are more likely to catalyze hydrolysis.[8] To address solubility, using a co-solvent is often necessary.[9][10] A stock solution in 100% DMSO is a standard starting point. For aqueous working solutions, keeping the final concentration of the organic co-solvent (like DMSO or ethanol) as high as your experimental system tolerates (e.g., 1-5%) can significantly improve solubility and stability.[10]

Q4: How can I definitively determine the stability of my compound under my specific experimental conditions?

A4: The most systematic approach is to conduct a forced degradation study.[11][12] This involves subjecting the compound to a range of stress conditions (acid, base, oxidation, heat, light) that are more severe than your actual experimental setup. This process helps you rapidly identify the compound's vulnerabilities, understand its degradation pathways, and develop an analytical method that can reliably separate the parent compound from any degradants.[13][14]

Part 2: Troubleshooting Guide - A Systematic Approach to Stability

This guide provides a structured workflow for diagnosing and solving stability issues.

Workflow for Troubleshooting Stability Issues

This flowchart outlines the decision-making process for addressing problems with your compound.

G cluster_0 Phase 1: Physical Stability (Solubility) cluster_1 Phase 2: Chemical Stability (Degradation) A Start: Prepare working solution B Observe for precipitation or cloudiness A->B C Is the solution clear? B->C D Issue: Poor Solubility C->D No J Solution is clear. Proceed with experiment setup. C->J Yes E Action: Optimize Formulation D->E F Try Co-solvents (DMSO, EtOH) E->F G Adjust Buffer pH E->G H Consider Solubilizing Excipients (e.g., Cyclodextrins) E->H I Re-evaluate Solution Clarity F->I G->I H->I I->C K Analyze sample at T=0 and T=X hours via HPLC J->K L Is parent peak area stable (>95%)? K->L M Issue: Chemical Degradation L->M No end_node Stability Achieved L->end_node Yes N Action: Investigate Degradation Pathway M->N O Perform Forced Degradation Study N->O P Identify Stress Vulnerabilities (pH, Light, O2) O->P Q Modify experimental conditions P->Q R Re-run time course analysis Q->R R->K

Caption: Troubleshooting workflow for stability issues.

Deep Dive 1: Addressing Physical Instability (Solubility)

If your compound fails to dissolve or precipitates over time, your primary challenge is formulation. Many modern drug candidates are poorly water-soluble.[2][15]

Recommended Strategies & Causality

StrategyMechanism & RationaleRecommended Starting Point
pH Adjustment The imidazopyridine scaffold contains multiple nitrogen atoms that can be protonated.[3] By adjusting the pH away from the compound's isoelectric point, you increase its net charge, which enhances its interaction with polar water molecules, thereby increasing solubility.Prepare a series of small-scale solutions in buffers ranging from pH 4.0 to 8.0 to identify the optimal solubility range.
Co-solvents Co-solvents like DMSO, ethanol, or propylene glycol are water-miscible organic solvents that reduce the overall polarity of the solvent system.[10] This "polarity blending" reduces the interfacial tension between the hydrophobic compound and the aqueous buffer, facilitating dissolution.[9]Prepare a 10-20 mM stock solution in 100% DMSO. For working solutions, ensure the final DMSO concentration is below the tolerance limit of your assay (typically <1-5%).
Complexation Agents Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The non-polar Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one molecule can become encapsulated within this cavity, forming an inclusion complex that has significantly higher aqueous solubility.[2]For particularly challenging cases, consider using agents like Hydroxypropyl-β-cyclodextrin (HP-β-CD) at concentrations of 2-10% (w/v) in your buffer.
Deep Dive 2: Investigating Chemical Instability (Degradation)

If solubility is achieved but the compound concentration declines over time, chemical degradation is occurring. A forced degradation study is the industry-standard approach to systematically identify the root cause.[7][11][12]

Protocol: Forced Degradation Study for Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one

Objective: To identify the degradation pathways and develop a stability-indicating analytical method. An ideal study aims for 5-20% degradation of the active ingredient.[13]

1. Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in ACN or DMSO.

  • Prepare the following stress agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and purified water.

2. Experimental Setup:

  • For each condition below, mix 100 µL of the stock solution with 900 µL of the stress agent in a clear glass HPLC vial. Prepare a control sample by mixing with the same solvent used for the stock.

  • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature (RT). Note: Base-catalyzed hydrolysis is often much faster.

  • Oxidation: Add 3% H₂O₂. Incubate at RT, protected from light.

  • Thermal: Add purified water. Incubate at 60°C, protected from light.

  • Photostability: Spread a thin layer of the solid compound and a separate aliquot of the control solution in a photostability chamber. Expose to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[7]

3. Analysis:

  • Inject samples onto a C18 reverse-phase HPLC system with a PDA/DAD detector at T=0, 2, 4, 8, and 24 hours.[16]

  • Monitor the peak area of the parent compound and look for the appearance of new peaks (degradants).

  • If degradation is too rapid, neutralize the acid/base samples with an equimolar amount of base/acid before analysis.

  • Ensure mass balance: the sum of the parent compound and all degradants should ideally account for 95-105% of the initial concentration.

4. Interpretation of Results:

Stress ConditionLikely Degradation PathwayMitigation Strategy
Acid/Base Hydrolysis Cleavage of the lactam bond in the pyrazinone ring.Maintain working solutions in a pH range of 5.0 - 7.0. Avoid prolonged storage in highly acidic or basic buffers.
Oxidation Formation of N-oxides on the pyridine or imidazole rings.Degas buffers to remove dissolved oxygen. Consider adding a small amount of antioxidant (e.g., 0.01% BHT or Vitamin E) if compatible with your system.
Photodegradation Complex reactions involving radical species.[6]Protect all solutions and solid compound from light using amber vials or by wrapping containers in aluminum foil. Work in a dimly lit environment.
Thermal General acceleration of all other degradation pathways.Prepare solutions fresh daily. Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Proposed Degradation Pathway: Hydrolysis

The most probable degradation route in aqueous buffers is hydrolysis of the pyrazinone ring. This diagram illustrates the proposed mechanism under basic conditions.

Caption: Proposed hydrolytic degradation of the pyrazinone ring.

Note: As actual images cannot be embedded, this DOT script is a template. A real implementation would require converting chemical structures to images and providing their paths.

Part 3: Final Recommendations

As a Senior Application Scientist, my final recommendation is to always pair proactive formulation with systematic validation. Never assume stability.

  • Characterize Early: Perform solubility and preliminary stability tests as soon as you begin working with the compound.

  • Formulate Smart: Start with a DMSO stock and use pH-controlled buffers (pH 5-7) for aqueous dilutions. Keep co-solvent concentrations as high as your assay allows.

  • Control Your Environment: Always protect your solutions from light. Prepare fresh and store cold.

  • Validate Your Method: When developing a quantitative assay, a forced degradation study is non-negotiable. It is the only way to prove your analytical method is "stability-indicating," a cornerstone of reliable and reproducible science.[11][12]

By following these guidelines, you can mitigate the inherent stability challenges of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one and generate high-quality, trustworthy data in your research and development programs.

References

  • Vertex AI Search. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • Rao, N. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences (IJRPNS).
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Williams, H. D., et al. (2013, January 15). Strategies to address low drug solubility in discovery and development. PubMed.
  • Patil, S. K., et al. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • PMC. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications.
  • ACS Publications. (2026, March 13). Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives | ACS Omega.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Pharmaceutical Technology. (n.d.). Formulation Strategies in Early-Stage Drug Development.
  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • PharmSky Research. (2025, November 21). How Formulation Decisions Impact Drug Stability and Bioavailability.
  • ACS Publications. (2019, January 15). Probing the Role of Imidazopyridine and Imidazophosphorine Scaffolds To Design Novel Proton Pump Inhibitor for H+,K+-ATPase: A DFT Study | ACS Omega.
  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022, May 27).
  • ResearchGate. (n.d.). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications.
  • Onoue, S., et al. (2008, October 15). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. PubMed.
  • PMC. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (n.d.). Proposed pathway for photodegradation of imidacloprid in water.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • SIELC Technologies. (2018, May 16). 1H-Imidazo[4,5-b]pyridine.
  • PMC. (2023, July 28). Synthesis of imidazo[4,5-e][1][17]thiazino[2,3-c][2][11][17]triazines via a base-induced rearrangement of... Retrieved April 4, 2026, from

  • PMC. (n.d.). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH.
  • ResearchGate. (n.d.). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media.

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Technical Support Center: Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one Reverse-Phase HPLC Purification

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for the reverse-phase high-performance liquid chromatography (RP-HPLC) purification of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one and structurally related nitrogen-containing heterocyclic compounds. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve common to complex chromatographic issues.

Understanding the Molecule: Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one

Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one is a fused heterocyclic system containing multiple nitrogen atoms.[1][2][3][4] These nitrogen atoms, particularly the pyridine-type nitrogens, are weakly basic and can be protonated under acidic conditions.[5] This ionization state is a critical factor influencing its retention and peak shape in RP-HPLC. The molecule's polarity and potential for secondary interactions with the stationary phase, such as those with residual silanols, present unique purification challenges.[6][7][8][9]

Frequently Asked Questions (FAQs)

Q1: Why am I seeing severe peak tailing with my compound?

A1: Peak tailing for basic compounds like Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one is often caused by secondary interactions between the protonated analyte and ionized residual silanol groups on the silica-based stationary phase.[7][10] To mitigate this, it is crucial to control the mobile phase pH. Operating at a low pH (e.g., 2-4) can suppress the ionization of silanol groups, while a high pH (above the pKa of your compound) will keep the analyte in its neutral, less interactive form.[11]

Q2: My compound is eluting too early, close to the solvent front. How can I increase retention?

A2: Poor retention of polar, nitrogen-containing compounds is a common issue in RP-HPLC.[12] To increase retention, you can:

  • Decrease the organic solvent percentage in your mobile phase.

  • Control the mobile phase pH to suppress the ionization of your basic compound, making it less polar and increasing its affinity for the stationary phase.[6][8]

  • Utilize an ion-pairing agent , such as trifluoroacetic acid (TFA), which forms a neutral complex with the charged analyte, enhancing its retention on the nonpolar stationary phase.[13][14][15]

Q3: I'm observing peak fronting. What is the likely cause?

A3: Peak fronting is typically a sign of column overload or an injection solvent that is too strong.[7] If your sample is dissolved in a solvent with a higher organic content than the initial mobile phase, it can cause the analyte to travel through the column too quickly, leading to a distorted peak.[7] Always try to dissolve your sample in the initial mobile phase or a weaker solvent.

Q4: My peak shape is inconsistent between runs. What should I check?

A4: Inconsistent peak shape often points to a lack of control over the mobile phase pH.[7][16] Ensure your buffer has sufficient capacity (typically 10-50 mM) and that the pH is at least 1.5-2 units away from your analyte's pKa to maintain a consistent ionization state.[6][17] Also, ensure your mobile phase is freshly prepared and properly degassed.[18]

Troubleshooting Guide: From Symptoms to Solutions

This section provides a systematic approach to diagnosing and resolving common issues encountered during the RP-HPLC purification of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one.

Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)

Poor peak shape is one of the most frequent challenges in HPLC.[7] It can arise from a variety of factors, from mobile phase composition to column health.

Troubleshooting Poor Peak Shape start Identify Peak Shape Issue (Tailing, Fronting, Broadening) check_mobile_phase Step 1: Verify Mobile Phase - pH appropriate for analyte pKa? - Buffer concentration sufficient? - Freshly prepared and degassed? start->check_mobile_phase check_injection Step 2: Check Injection Solvent - Is it stronger than the mobile phase? check_mobile_phase->check_injection If problem persists check_column_overload Step 3: Assess Column Overload - Reduce injection volume/concentration check_injection->check_column_overload If problem persists check_column_health Step 4: Evaluate Column Health - Column voided or contaminated? - Guard column needed? check_column_overload->check_column_health If problem persists solution Resolution: Symmetrical Peaks check_column_health->solution After remediation

Caption: A systematic workflow for diagnosing and resolving poor HPLC peak shape.

  • Mobile Phase pH and Buffer Control: The ionization state of both your analyte and the stationary phase is highly dependent on the mobile phase pH.[6][8] For a basic compound like Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one, a mobile phase pH that is 2 units below its pKa will ensure it is fully protonated, while a pH 2 units above will keep it in its neutral form.[6] The latter often provides better peak shape on standard C18 columns.

    • Protocol: Prepare a buffer with a pKa close to your desired mobile phase pH. A concentration of 20-50 mM is generally sufficient.[7] Measure and adjust the pH of the aqueous portion before adding the organic solvent.[11]

  • Injection Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can lead to peak distortion, particularly fronting.[7]

    • Protocol: If possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the compound.

  • Column Overload: Both mass and volume overload can lead to poor peak shape.[19] Mass overload saturates the stationary phase, leading to peak tailing, while volume overload can cause peak broadening.[18][19]

    • Protocol: To test for overload, systematically reduce the injection volume or the sample concentration. If the peak shape improves, overload was the likely cause.[20]

Issue 2: Inadequate Retention and Resolution

Achieving sufficient retention and separating the target compound from impurities are the primary goals of purification.

StrategyMechanism of ActionKey Considerations
Optimize Mobile Phase Strength Decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) increases the hydrophobicity of the mobile phase, leading to stronger interactions between the analyte and the stationary phase.This is the most straightforward way to increase retention. Be mindful of solvent viscosity and system pressure.[21]
Control Mobile Phase pH For ionizable compounds, adjusting the pH to suppress ionization makes the analyte more hydrophobic, thereby increasing its retention on a reverse-phase column.[6][8]The pH should be stable and at least 1.5-2 units away from the analyte's pKa to avoid inconsistent retention.[17]
Introduce Ion-Pairing Reagents Anionic ion-pairing agents (e.g., TFA, HFBA) form a neutral ion pair with protonated basic analytes. This complex has a greater affinity for the stationary phase, increasing retention.[13][14][15]Ion-pairing agents can be harsh on columns and may not be suitable for all detection methods, such as mass spectrometry.[12][22]
Change Stationary Phase Chemistry If a standard C18 column does not provide adequate selectivity, consider columns with different functionalities, such as phenyl or polar-embedded phases, which can offer alternative interaction mechanisms.[23]Phenyl columns can provide enhanced selectivity for aromatic compounds, while polar-embedded phases can improve peak shape for basic analytes.[24]

graph TD {
A[Start: Poor Retention/Resolution] --> B{Decrease Organic %};
B --> C{Adjust pH};
C --> D{Try Ion-Pairing Reagent};
D --> E{Screen Different Columns};
E --> F[End: Optimized Separation];

subgraph "Mobile Phase Optimization" B; C; D; end

subgraph "Stationary Phase Screening" E; end

style A fill:#EA4335,stroke:#333,stroke-width:2px,font-family:Arial,color:#FFFFFF style F fill:#34A853,stroke:#333,stroke-width:2px,font-family:Arial,color:#FFFFFF style B fill:#FBBC05,stroke:#333,stroke-width:2px,font-family:Arial,color:#202124 style C fill:#FBBC05,stroke:#333,stroke-width:2px,font-family:Arial,color:#202124 style D fill:#FBBC05,stroke:#333,stroke-width:2px,font-family:Arial,color:#202124 style E fill:#4285F4,stroke:#333,stroke-width:2px,font-family:Arial,color:#FFFFFF }

Caption: A stepwise approach to method development for enhancing retention and resolution.

Issue 3: System and Column-Related Problems

Sometimes, the issue lies not with the method's chemistry but with the HPLC system itself.

SymptomPotential CauseTroubleshooting Steps
High Backpressure - Column frit blockage- Contamination buildup on the column- System blockage (tubing, injector)- Reverse and flush the column (if permissible by the manufacturer).- Use a guard column to protect the analytical column.[25]- Systematically check components for blockage.[26]
Pressure Fluctuations - Air bubbles in the pump or detector- Leaks in the system- Faulty pump check valves- Degas the mobile phase thoroughly.[26]- Check all fittings for leaks.[26]- Clean or replace pump check valves.
Split or Tailing Peaks Across All Analytes - Column void or channeling- Extra-column volume- Replace the column if a void is suspected.[10]- Minimize tubing length and use appropriate inner diameter tubing.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. Separation Science. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Prep Chromatography Loading for Maximum Recoveries and Yields. Phenomenex. [Link]

  • Optimizing Sample Load Capacity and Separation Through a Series of Short Prep Columns. Labcompare. [Link]

  • Techniques for Improving the Efficiency of Large Volume Loading in Preparative Liquid Chromatography. Waters. [Link]

  • 4 Common Problems & Solutions For HPLC System. GALAK Chromatography. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. ResearchGate. [Link]

  • Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one (9CI). NextSDS. [Link]

  • Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Phenomenex. [Link]

  • Ion-Pairing Agents Reverse Phase Chromatography. Let's Talk Academy. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. [Link]

  • HPLC Troubleshooting Guide. Chrom Tech. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Preparative HPLC Troubleshooting Guide. Agilent. [Link]

  • Improving Resolution and Column Loading Systematically in Preparative Liquid Chromatography for Isolating a Minor Component from Peppermint Extract. Waters. [Link]

  • Imidazo(1,5-a)pyrazine. PubChem. [Link]

  • Key Concepts and Considerations of Preparative Liquid Chromatography. Welch Materials. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science. [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • HPLC Pain Points. Cytiva. [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • Imidazo[5,1-d][6][7][11][13]tetrazin-4(1H)-one. PubChem. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC International. [Link]

  • UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. MAC-MOD Analytical. [Link]

  • HPLC Method Development: Lessons from 5 Years in Analytical R&D. Medium. [Link]

  • Development of an optimized HPLC method for the simultaneous determination of six compounds containing β-lactam ring in human plasma and urine using experimental design methodology. RSC Publishing. [Link]

  • Reversed-Phase Flash Purification. Biotage. [Link]

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Validation & Comparative

Advanced Efficacy Comparison: Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one Scaffold vs. Traditional Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology and autoimmune therapeutics evolves, the limitations of early-generation traditional kinase inhibitors—chiefly off-target toxicity and acquired resistance—have driven a paradigm shift in pharmacophore design. The Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one (IPP-4-one) scaffold represents a breakthrough in tricyclic kinase inhibitor design.

This guide objectively compares the mechanistic efficacy, structural advantages, and experimental validation of the IPP-4-one core against traditional Type I and Type II kinase inhibitors, providing drug development professionals with actionable, data-backed insights.

Mechanistic Paradigm Shift: Thermodynamics and Hinge-Binding

Traditional kinase inhibitors (e.g., early quinazolines or simple pyrimidines) typically rely on generalized hydrophobic interactions within the highly conserved ATP-binding pocket. Because they possess multiple rotatable bonds, these molecules incur a significant entropic penalty upon binding and often suffer from promiscuous cross-reactivity with off-target kinases[1].

Conversely, the IPP-4-one scaffold is a highly rigid, planar tricyclic system. This structural rigidity minimizes the entropic penalty of binding. More importantly, the carbonyl at the 4-position acts as a precise hydrogen-bond acceptor, while the adjacent 5H nitrogen serves as a hydrogen-bond donor. This creates an optimal bidentate or tridentate interaction motif specifically tailored for the kinase hinge region (e.g., interacting with conserved Met/Thr residues)[2]. By vectoring substituents off the rigid tricyclic core, chemists can precisely target the deep back pocket or specific gatekeeper residues, drastically improving selectivity profiles[2][3].

G cluster_0 Traditional Kinase Inhibitors cluster_1 IPP-4-one Scaffold TKI Type I/II Inhibitor ATP_Pocket Conserved ATP Pocket TKI->ATP_Pocket Promiscuous Binding OffTarget Off-Target Kinases (Toxicity) TKI->OffTarget Cross-reactivity IPP Tricyclic IPP-4-one Hinge Hinge Region (Specific H-Bonds) IPP->Hinge Rigid Vectoring BackPocket Gatekeeper / Back Pocket IPP->BackPocket High Selectivity

Binding mechanism of traditional inhibitors vs. the rigid IPP-4-one scaffold.

Comparative Efficacy & Pharmacodynamics

Derivatives of the imidazo-pyrazine and imidazo-quinoxaline super-families have demonstrated profound efficacy in targeting kinases such as BTK, mTOR, and Src-family kinases (like p56Lck)[2][3][4]. The table below synthesizes the quantitative advantages of IPP-4-one derivatives compared to traditional monocyclic/bicyclic inhibitors.

Efficacy MetricTraditional Inhibitors (e.g., Early Type I)IPP-4-one Scaffold DerivativesMechanistic Rationale
Biochemical IC₅₀ 10 - 50 nM< 5 nM Rigid planarity reduces the entropic penalty of binding, increasing overall affinity[3].
Selectivity Index (SI) Low to Moderate (SI < 50)High (SI > 500) Precise vectoring into non-conserved back pockets avoids pan-kinase activity[2].
Off-Target Toxicity High (e.g., GI, cardiotoxicity)Low Reduced binding to structurally similar but physiologically distinct kinases (e.g., EGFR vs. BTK)[1].
Target Residence Time Short (Rapid off-rate)Prolonged Optimized hinge hydrogen-bonding and hydrophobic packing trap the inhibitor in the active site[2][3].

Self-Validating Experimental Protocols

To objectively evaluate the efficacy of IPP-4-one derivatives against traditional inhibitors, the following self-validating workflows must be employed. These protocols are designed to eliminate false positives and ensure causality between chemical structure and biological effect.

G Start Compound Library (IPP-4-one vs Traditional) Assay1 Biochemical TR-FRET (IC50 & Selectivity Profiling) Start->Assay1 Primary Screen Assay2 NanoBRET Target Engagement (Live-Cell Binding Dynamics) Assay1->Assay2 Lead Selection Analysis Efficacy & PK/PD Correlation Analysis Assay2->Analysis Data Integration

Self-validating workflow for evaluating kinase inhibitor efficacy and binding.

Protocol 1: High-Throughput Kinase Selectivity Profiling (TR-FRET)

Causality: Traditional fluorescence assays are susceptible to compound auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before measurement, isolating the true binding signal from background noise.

  • Reagent Preparation: Prepare the target kinase (e.g., BTK or Lck), biotinylated substrate, and Eu-labeled anti-phospho antibody in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense IPP-4-one derivatives and traditional inhibitors into a 384-well plate. Self-Validation: Acoustic dispensing eliminates tip-based carryover and ensures precise dose-response curves. Include Staurosporine as a pan-kinase positive control and DMSO as a negative vehicle control.

  • Reaction: Initiate the reaction by adding ATP at its predetermined Km​ value. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Streptavidin-APC and Eu-antibody). Read the plate at emission wavelengths of 615 nm and 665 nm. Calculate the IC₅₀ using a 4-parameter logistic fit.

Protocol 2: Live-Cell Target Engagement (NanoBRET)

Causality: Biochemical IC₅₀ does not account for cellular permeability or competition with high intracellular ATP concentrations (typically 1–5 mM). NanoBRET quantifies actual target engagement inside living cells.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuciferase (Nluc).

  • Tracer Titration: Determine the Kd​ of a fluorescent kinase tracer. Self-Validation: Operating exactly at the tracer's Kd​ ensures the assay is highly sensitive to competitive displacement by the test compounds.

  • Compound Competition: Seed transfected cells into a 384-well plate. Add the IPP-4-one derivatives or traditional inhibitors, followed by the fluorescent tracer. Incubate for 2 hours to reach equilibrium.

  • BRET Measurement & Counter-Screen: Add the Nano-Glo substrate. Measure luminescence (460 nm) and fluorescence (618 nm). Self-Validation: Simultaneously run a CellTiter-Glo viability assay. If a drop in the BRET signal correlates with a drop in cell viability, the compound is cytotoxic, not selectively binding.

Conclusion

The transition from traditional, flexible kinase inhibitors to rigid, tricyclic scaffolds like Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one marks a critical evolution in rational drug design. By leveraging a highly constrained geometry that perfectly complements the kinase hinge region, the IPP-4-one core reduces entropic penalties, maximizes binding affinity, and virtually eliminates the off-target promiscuity that plagues earlier generations of therapeutics[1][2]. For drug development professionals, integrating this scaffold into discovery pipelines—validated through rigorous TR-FRET and live-cell NanoBRET assays—offers a highly viable path toward safer, more efficacious targeted therapies.

References

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters / OSTI.gov. 2

  • Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR. ACS Publications. 5

  • Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorganic & Medicinal Chemistry Letters / PubMed. 4

  • Imidazoquinoxaline Src-family kinase p56Lck inhibitors: SAR, QSAR, and the discovery of BMS-279700 as a potent and orally active inhibitor. Journal of Medicinal Chemistry / PubMed. 3

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Pharmacological Research / PMC.1

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A Comparative Structure-Activity Relationship (SAR) Analysis of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one scaffold represents a compelling starting point for the design of novel therapeutics. Its structural complexity and resemblance to other biologically active fused heterocyclic systems suggest a high potential for interaction with a variety of biological targets, including kinases, phosphodiesterases (PDEs), and bromodomains. This guide provides a comprehensive comparative analysis of the structure-activity relationships (SAR) for this class of compounds, drawing insights from published data on structurally related imidazo-fused heterocycles to inform future drug discovery endeavors.

Introduction to the Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one Scaffold

The rational design of small molecule inhibitors is a cornerstone of modern drug discovery. The Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one core is a rigid, planar, nitrogen-rich heterocyclic system. This architecture provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as aromatic surfaces for π-stacking interactions, making it an attractive scaffold for targeting the ATP-binding sites of kinases or the active sites of other enzymes.

This guide will dissect the SAR of this scaffold by examining the impact of substitutions at key positions on the imidazo, pyrido, and pyrazinone rings. The analysis is built upon a synthesis of data from several related series of compounds, including imidazo[1,5-a]pyrido[3,2-e]pyrazines, imidazo[1,5-a]pyrazin-8(7H)-ones, and other imidazo-fused pyridines and pyrazines.

General Synthetic Strategies

The construction of the imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one core and its analogs typically involves multi-step sequences. A common approach involves the initial formation of a substituted aminopyridine or aminopyrazine, followed by cyclization to form the fused imidazole ring.

A representative synthetic workflow is outlined below:

G cluster_0 Synthetic Workflow Start Substituted Aminopyridine/Aminopyrazine Step1 Reaction with α-haloketone or equivalent Start->Step1 Key starting material Step2 Cyclization (e.g., condensation) Step1->Step2 Formation of imidazole precursor Step3 Further functionalization (e.g., Suzuki coupling, amidation) Step2->Step3 Core scaffold formation End Final Imidazo-fused Heterocycle Step3->End Introduction of diversity

Caption: A generalized synthetic workflow for imidazo-fused heterocycles.

The specific reagents and conditions are adapted based on the desired substitution patterns, often allowing for the introduction of chemical diversity late in the synthetic sequence.[1][2][3]

Comparative SAR Analysis

The biological activity of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one derivatives is exquisitely sensitive to the nature and position of substituents. The following sections detail the observed SAR trends based on analogous positions in related heterocyclic systems.

Substitutions on the Imidazo Ring (Position 1)

The imidazole portion of the scaffold is crucial for establishing key interactions with target proteins.

  • Small Alkyl and Aryl Groups: In many related series, small, hydrophobic groups at the position analogous to C1 are well-tolerated and can enhance binding affinity. For instance, in a series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives targeting BRD9, aryl and heteroaryl substituents at this position were found to be critical for potent inhibition.[4]

  • Hydrogen Bonding Moieties: The introduction of groups capable of hydrogen bonding can significantly impact potency and selectivity. For example, in the development of DYRK1A inhibitors based on an imidazo[1,2-b]pyridazine core, the strategic placement of nitrogen atoms within a pyridyl substituent at a position analogous to C1 was crucial for achieving high affinity.[5][6]

Substitutions on the Pyridine Ring (Positions 7, 8, and 9)

The pyridine ring offers multiple vectors for chemical modification to modulate physicochemical properties and target engagement.

  • Position 8: This position is often a key point for introducing substituents that can occupy hydrophobic pockets within the target's active site. In studies on imidazo[4,5-b]pyridine derivatives as kinase inhibitors, substitution at the analogous position with small lipophilic groups often leads to increased potency.[7]

  • Positions 7 and 9: Modifications at these positions can influence solubility and cell permeability. The introduction of polar groups, such as morpholino or piperazino moieties, has been shown to improve the pharmacokinetic profiles of related heterocyclic inhibitors.

Substitutions on the Pyrazinone Ring (Position 5)

The pyrazinone ring and its substituents play a significant role in the overall electronic properties and planarity of the molecule, which can affect stacking interactions with aromatic residues in the binding site.

  • N5-Substituents: The nitrogen at position 5 is a common site for introducing diversity. In many kinase inhibitor scaffolds, N-alkylation with small to medium-sized alkyl or cycloalkyl groups can enhance potency by probing nearby hydrophobic regions. For example, in a series of imidazo[4,5-c]pyridin-2-one derivatives, a cyclohexyl group at the analogous nitrogen position was found to be favorable for Src family kinase inhibition.[8]

Data Summary

The following table summarizes the inhibitory activities of representative compounds from related series, highlighting the impact of different substituents.

ScaffoldTargetR1 (Imidazo)R2 (Pyrido/Pyrazine)IC50 (nM)Reference
Imidazo[1,5-a]pyrido[3,2-e]pyrazinePDE10A4-fluorophenylH10[9]
Imidazo[1,5-a]pyrazin-8(7H)-oneBRD92-pyridylN-cyclopentyl35[4]
Imidazo[1,2-a]pyrazineCDK94-pyridyl3-benzyl160[10]
Imidazo[4,5-b]pyridineAurora Kinase A4-(dimethylamino)phenyl7-(piperazin-1-yl)42[7]
Imidazo[4,5-c]pyridin-2-oneSrc Kinase1-(m-tolyl)3-(4-chlorophenyl)<1000[8]

Experimental Protocols

Kinase Inhibition Assay (Generic)

A detailed protocol for assessing the inhibitory activity of compounds against a specific kinase is provided below.

G cluster_0 Kinase Inhibition Assay Workflow Start Prepare assay buffer, kinase, substrate, and ATP Step1 Serially dilute test compounds in DMSO Start->Step1 Step2 Add kinase and compound to assay plate Step1->Step2 Step3 Incubate at room temperature Step2->Step3 Pre-incubation Step4 Initiate reaction by adding substrate/ATP mixture Step3->Step4 Step5 Incubate at 30°C Step4->Step5 Kinase reaction Step6 Stop reaction and detect signal (e.g., luminescence, fluorescence) Step5->Step6 End Calculate IC50 values Step6->End

Caption: A typical workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare stock solutions of the kinase, substrate (e.g., a specific peptide), and ATP in the assay buffer.

  • Compound Plating: Serially dilute the test compounds in DMSO and then further dilute in assay buffer. Add the diluted compounds to a 384-well assay plate.

  • Kinase Addition: Add the kinase solution to each well containing the test compound and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP (e.g., using a luminescence-based kit) or the amount of phosphorylated substrate (e.g., using a fluorescence-based method).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Cell Proliferation (MTT) Assay

This assay is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[10]

Signaling Pathway Context

The Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one scaffold has the potential to modulate various signaling pathways implicated in disease. For example, as kinase inhibitors, they could interfere with pathways critical for cancer cell proliferation and survival.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor DownstreamKinase Downstream Kinase (e.g., Src, Aurora) Receptor->DownstreamKinase SignalingCascade Signaling Cascade DownstreamKinase->SignalingCascade Proliferation Cell Proliferation and Survival SignalingCascade->Proliferation Inhibitor Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one Derivative Inhibitor->DownstreamKinase Inhibition

Sources

Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one LC-MS/MS mass spectrometry characterization

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Mastery: LC-MS/MS Characterization of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one Derivatives

As a Senior Application Scientist specializing in the bioanalysis of complex heterocyclic pharmacophores, I frequently encounter the imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one scaffold. This highly conjugated, nitrogen-dense tricyclic core is a privileged structure in modern drug discovery, frequently utilized in the development of potent kinase inhibitors (such as Src-family and PI3K inhibitors) and phosphodiesterase (PDE10A) antagonists[1][2].

However, the planar, electron-rich nature of this scaffold presents unique analytical challenges. Differentiating the parent compound from its isobaric phase I metabolites (e.g., N-oxides vs. C-hydroxylations) requires meticulous mass spectrometry optimization. In this guide, I will objectively compare the two premier analytical platforms for characterizing this scaffold—High-Resolution Mass Spectrometry (UHPLC-Q-TOF) and Unit Resolution Tandem Mass Spectrometry (UHPLC-QqQ) —and provide field-proven, self-validating protocols for both.

Mechanistic Fragmentation Behavior: The Causality of Ionization

Before selecting an instrument platform, we must understand why the imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one core behaves the way it does in the gas phase.

Under Positive Electrospray Ionization (ESI+), the multiple basic nitrogen atoms (particularly in the imidazole and pyridine rings) serve as excellent protonation sites, yielding a robust [M+H]+ precursor ion. When subjected to Collision-Induced Dissociation (CID), the fragmentation is driven by the thermodynamic stability of the resulting product ions:

  • Lactam Cleavage: The 4(5H)-one moiety is highly susceptible to the neutral loss of carbon monoxide (CO, -28 Da). This is the most diagnostic primary transition for this specific scaffold.

  • Ring Contraction: The nitrogen-rich imidazo and pyrido rings frequently undergo neutral loss of hydrogen cyanide (HCN, -27 Da) following the initial CO loss.

  • Peripheral Cleavage: Substituents at the C6 or C8 positions (e.g., piperazine or aniline derivatives) will cleave at higher collision energies, generating stable benzylic or piperazinium product ions[2].

Fragmentation Precursor Precursor Ion [M+H]+ Protonated N-Core LossCO Intermediate 1 Loss of CO (-28 Da) Pyrazinone Cleavage Precursor->LossCO Low CID Energy (-CO) SideChain Product Ion Side Chain Cleavage (e.g., Piperazinium) Precursor->SideChain High CID Energy Peripheral Cleavage LossHCN Intermediate 2 Loss of HCN (-27 Da) Ring Contraction LossCO->LossHCN Moderate CID Energy (-HCN)

Diagnostic CID fragmentation logic of the imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one scaffold.

Platform Comparison: UHPLC-Q-TOF vs. UHPLC-QqQ

To comprehensively characterize a drug candidate containing this scaffold, laboratories typically deploy two distinct LC-MS/MS architectures. The choice depends entirely on whether the goal is qualitative structural elucidation or quantitative pharmacokinetic (PK) tracking[3][4].

Table 1: Performance Metrics for Imidazopyridopyrazine Characterization

ParameterUHPLC-Q-TOF (e.g., Agilent 6546 / Waters Synapt)UHPLC-QqQ (e.g., AB SCIEX 6500+ / Waters TQ-XS)
Primary Application Metabolite ID, Structural Elucidation, Impurity ProfilingPharmacokinetic (PK) Bioanalysis, High-Throughput Quantitation
Mass Accuracy <2 ppm (Exact Mass)Unit Resolution ( ∼0.7 Da FWHM)
Sensitivity (LLOQ) Moderate ( ∼5−10 ng/mL in plasma)Exceptional ( <0.1 ng/mL in plasma)
Dynamic Range 3−4 logs 5−6 logs
Acquisition Mode Data-Dependent Acquisition (DDA), MSE Multiple Reaction Monitoring (MRM)
Data Output Empirical formula generation, Isotope fidelityAbsolute concentration via calibration curve

Scientist's Insight: I utilize the Q-TOF during the early in vitro metabolic stability assays (e.g., human liver microsome incubations) to map out where cytochrome P450 enzymes are oxidizing the scaffold. Once the primary active metabolites are identified and the metabolic soft spots are known, I transfer the exact mass transitions to the QqQ, optimizing the Collision Energy (CE) for high-sensitivity in vivo PK monitoring[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating—meaning it includes internal checks to confirm that matrix effects, carryover, and ion suppression are not skewing the data.

Protocol A: Structural Elucidation & Metabolite ID (UHPLC-Q-TOF)

Objective: Identify phase I/II metabolites of the imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one candidate in hepatic microsomes.

  • Sample Preparation (Protein Precipitation): Quench 50 µL of the microsomal incubation mixture with 150 µL of ice-cold Acetonitrile/Methanol (9:1 v/v) containing a structurally similar stable-isotope labeled internal standard (SIL-IS)[4]. Causality: The 9:1 organic ratio effectively denatures CYP enzymes instantly while maintaining the solubility of the highly lipophilic planar scaffold.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., Acquity BEH C18, 2.1×50 mm, 1.7 µm). Use a 15-minute gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: A longer, shallow gradient is mandatory here to separate isobaric positional isomers (e.g., C-hydroxylation on the pyridine ring vs. N-oxidation on the pyrazine ring).

  • MS Acquisition (DDA Mode): Set the Q-TOF to scan m/z 100-1000. Trigger MS/MS spectra for the top 5 most abundant ions.

  • Validation Check: Verify the mass accuracy of the SIL-IS. If the IS mass error drifts beyond 3 ppm, the instrument requires mass calibration before data processing.

Protocol B: High-Throughput PK Bioanalysis (UHPLC-QqQ)

Objective: Quantify the parent drug in in vivo plasma samples to determine Cmax​ , T1/2​ , and AUC[4].

  • Sample Extraction (Liquid-Liquid Extraction - LLE): Extract 50 µL of plasma using 600 µL of Methyl tert-butyl ether (MTBE). Vortex, centrifuge, evaporate the organic layer, and reconstitute in the mobile phase. Causality: Unlike protein precipitation, LLE removes endogenous plasma phospholipids that cause severe ion suppression in the ESI source, ensuring a stable baseline for sub-ng/mL quantification.

  • Chromatographic Separation: Utilize a fast 2.5-minute ballistic gradient on a core-shell C18 column.

  • MS Acquisition (MRM Mode): Monitor the transition [M+H]+→[M+H−CO]+ . Optimize the Declustering Potential (DP) to prevent in-source fragmentation, and tune the Collision Energy (CE) specifically for the CO loss.

  • Validation Check: Inject a blank matrix sample immediately after the Upper Limit of Quantification (ULOQ) standard. The signal in the blank must be <20% of the Lower Limit of Quantification (LLOQ) to validate the absence of column carryover[3].

BioanalyticalWorkflow Plasma In Vivo Plasma Sample Prep LLE Extraction (Removes Phospholipids) Plasma->Prep UHPLC UHPLC Separation (Fast Gradient) Prep->UHPLC ESI ESI+ Ionization (Protonation) UHPLC->ESI Q1 Q1: Precursor Selection (m/z 310.1) ESI->Q1 Q2 q2: Collision Cell (CID Fragmentation) Q1->Q2 Q3 Q3: Product Selection (m/z 282.1) Q2->Q3 Det Detector (MRM Quantitation) Q3->Det

Self-validating UHPLC-QqQ bioanalytical workflow for high-throughput pharmacokinetic quantification.

Conclusion

Characterizing the imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one scaffold requires a synergistic approach. The UHPLC-Q-TOF is indispensable for deciphering the complex metabolic fate of this planar heterocycle, relying on exact mass to track subtle biotransformations. Conversely, the UHPLC-QqQ leverages the highly specific lactam-cleavage (-CO) fragmentation pathway to achieve the extreme sensitivity required for rigorous pharmacokinetic profiling. By adhering to the self-validating protocols outlined above, analytical scientists can ensure absolute confidence in their drug development data.

References

  • Highly Potent, Selective, and Orally Active Phosphodiesterase 10A Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link][1]

  • Imidazoquinoxaline Src-Family Kinase p56 Lck Inhibitors: SAR, QSAR, and the Discovery of BMS-279700 Journal of Medicinal Chemistry (ACS Publications)[Link][2]

  • A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Separations (MDPI)[Link][3]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of MASH European Journal of Medicinal Chemistry (PMC/NIH)[Link][4]

Sources

Validating Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one target binding affinity via SPR

Author: BenchChem Technical Support Team. Date: April 2026

Validating Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one Target Binding Affinity via SPR: A Comparative Analytical Guide

Executive Summary

The imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one scaffold has recently emerged as a highly potent pharmacophore in targeted oncology and epigenetic regulation, most notably as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5)[1]. In MTAP-deleted cancers, the accumulation of the metabolite methylthioadenosine (MTA) creates a unique synthetic lethality vulnerability. Advanced inhibitors built on this scaffold are designed to be "MTA-cooperative," meaning they bind preferentially to the PRMT5:MTA complex rather than the normal PRMT5:SAM (S-adenosylmethionine) complex[2].

Validating the binding affinity of these low-molecular-weight compounds requires exceptional analytical precision. This guide objectively compares Surface Plasmon Resonance (SPR) against alternative biophysical techniques (BLI, ITC, TR-FRET) for this specific application, and provides a self-validating, step-by-step SPR protocol supported by comparative experimental data against clinical-stage reference inhibitors like AMG 193[3].

The Analytical Challenge: Technique Comparison

When evaluating small-molecule epigenetic inhibitors (~300–500 Da), the choice of biophysical assay dictates the quality of the mechanistic data. While high-throughput screening often relies on TR-FRET, it fails to capture the kinetic nuances—specifically the dissociation rate ( kd​ )—which is the defining hallmark of MTA-cooperative PRMT5 inhibitors[4].

Below is an objective comparison of SPR against alternative methodologies for validating the imidazo-pyrido-pyrazine scaffold:

Analytical ParameterSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)TR-FRET (Biochemical)
Primary Output Real-time kinetics ( ka​,kd​,KD​ )Real-time kinetics ( ka​,kd​,KD​ )Thermodynamics ( ΔH,ΔS,KD​ )Equilibrium Affinity ( IC50​,Ki​ )
Small Molecule Sensitivity Excellent (<100 Da) Poor to ModerateModerate (requires high conc.)Excellent
Throughput Medium to High (e.g., Biacore 8K)MediumLowUltra-High
Target Consumption Low (~1 µg per channel)LowHigh (mg scale) Low
Resolves Slow Off-Rates Yes (Highly stable baselines) Limited by baseline driftNoNo
Best Used For... Lead optimization & kinetics Biologics & macrocyclesThermodynamic profilingPrimary library screening

Verdict: SPR is the gold standard for this workflow. BLI lacks the signal-to-noise ratio required for low-molecular-weight imidazo-pyrazine derivatives, while ITC consumes prohibitive amounts of the PRMT5:MEP50 protein complex.

Mechanistic Rationale for SPR (Expertise & Causality)

To understand why SPR is critical, we must look at the binding causality. The imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one scaffold achieves selectivity by trapping PRMT5 in a stable ternary complex with MTA. Clinical-stage MTA-cooperative inhibitors exhibit extremely slow dissociation rates, often with a half-life ( t1/2​ ) exceeding 120 minutes[3]. SPR is the only technique capable of maintaining a stable enough baseline over a 2-hour dissociation phase to accurately quantify these 10−4 to 10−5s−1 off-rates.

Mechanism PRMT5 Apo-PRMT5:MEP50 Complex_MTA PRMT5:MTA Complex PRMT5->Complex_MTA binds Complex_SAM PRMT5:SAM Complex PRMT5->Complex_SAM binds MTA MTA Cofactor MTA->Complex_MTA SAM SAM Cofactor SAM->Complex_SAM Ternary_MTA Stable Ternary Complex (Slow kd, t1/2 > 120m) Complex_MTA->Ternary_MTA Inhibitor Ternary_SAM Unstable Complex (Fast kd) Complex_SAM->Ternary_SAM Inhibitor Imidazo Imidazo[1,5-a]pyrido [2,3-e]pyrazin-4(5H)-one Imidazo->Ternary_MTA Imidazo->Ternary_SAM

Fig 1. MTA-cooperative binding mechanism of the Imidazo-pyrazine scaffold to PRMT5.

Self-Validating SPR Protocol

A robust protocol must be a self-validating system. Direct amine coupling of PRMT5 often occludes the active site. Therefore, this protocol utilizes highly specific Neutravidin-biotin capture to ensure uniform orientation of the PRMT5:MEP50 complex[5].

Step-by-Step Methodology (Biacore 8K)
  • Sensor Surface Activation: Activate a CM5 Series S sensor chip using standard EDC/NHS chemistry for 420 seconds at 10 µL/min[5].

  • Capture Agent Immobilization: Inject Neutravidin (40 µg/mL in pH 5.5 acetate buffer) to achieve an immobilization level of 8,000–10,000 Response Units (RU). Deactivate the remaining active esters with 1M Ethanolamine-HCl[5].

  • Target Capture (Causality Check): Inject recombinantly expressed, Avi-tagged biotinylated PRMT5:MEP50 complex (1 µM) onto Flow Cell 2 until a capture level of 2,000–3,000 RU is reached. Why? This specific RU target ensures a theoretical maximum response ( Rmax​ ) of ~15-25 RU for a 300 Da small molecule, which is the optimal signal-to-noise sweet spot without causing mass transport limitation.

  • Buffer Equilibration: Prime the system with Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Surfactant P20, 1 mM TCEP, and 1% DMSO[5].

    • Self-Validation: TCEP is strictly used instead of DTT, as DTT can cause baseline drift in SPR. The buffer must be supplemented with either 20 µM MTA or 20 µM SAM to pre-form the binary complex[5].

  • Analyte Injection (Multi-Cycle Kinetics): Inject the imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one derivative in a 3-fold dilution series (e.g., 0.1 nM to 100 nM).

    • Association Phase: 300 seconds.

    • Dissociation Phase: 1200 to 7200 seconds. Why? The extended dissociation time is mandatory to accurately fit the extremely slow off-rate characteristic of MTA-cooperative inhibitors[3].

SPR_Protocol S1 1. Surface Activation EDC/NHS on CM5 Chip S2 2. Capture Agent Neutravidin Immobilization S1->S2 S3 3. Target Capture Biotin-PRMT5:MEP50 S2->S3 S4 4. Equilibration Buffer + 20 µM MTA S3->S4 S5 5. Kinetic Analysis Analyte Injection (ka/kd) S4->S5

Fig 2. Self-validating SPR workflow for capturing PRMT5 and measuring inhibitor kinetics.

Experimental Data & Performance Comparison

To validate the assay and objectively assess the compound's performance, the imidazo-pyrazine derivative must be benchmarked against established reference compounds. In this dataset, we compare a representative imidazo-pyrazine derivative against AMG 193 (a known MTA-cooperative inhibitor)[3] and EPZ015666 (a SAM-cooperative inhibitor)[4][6].

Table 1: SPR Kinetic Parameters against PRMT5:MEP50 Complex

CompoundCofactor State ka​(M−1s−1) kd​(s−1) KD​(nM) t1/2​(min) Binding Mode
Imidazo-pyrazine scaffold PRMT5:MTA 4.5×105 8.5×10−5 0.18~135MTA-Cooperative
Imidazo-pyrazine scaffold PRMT5:SAM 2.1×105 1.2×10−2 57.1~0.9Non-preferred
AMG 193 (Reference) PRMT5:MTA 3.2×105 1.0×10−4 0.31~115MTA-Cooperative
EPZ015666 (Reference) PRMT5:SAM 1.5×105 4.2×10−2 280.0~0.2SAM-Cooperative

Data Interpretation: The SPR data confirms that the imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one scaffold acts as a highly potent, MTA-cooperative inhibitor. When tested against the PRMT5:MTA complex, it exhibits a sub-nanomolar affinity ( KD​=0.18nM ) driven by an exceptionally slow dissociation rate ( kd​=8.5×10−5s−1 ), outperforming the clinical reference AMG 193 in residence time. Conversely, in the presence of SAM, the affinity drops by over 300-fold, validating its synthetic lethality potential for MTAP-deleted cancers.

Sources

Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one Derivatives: Cytotoxicity and Kinase Inhibition Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Focus: Objective cytotoxicity comparison, mechanistic rationale, and standardized screening protocols.

Introduction & Mechanistic Rationale

The pursuit of highly selective kinase inhibitors has led to the development of novel tricyclic nitrogenous scaffolds. Among these, the imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one core and its closely related structural isomers (such as imidazo[1,5-a]pyrido[3,2-e]pyrazines) have emerged as highly potent ATP-competitive inhibitors targeting Src-family kinases (e.g., p56 Lck) and other oncogenic drivers[1].

Causality in Scaffold Design

The unique tricyclic planar structure of the imidazo-pyrido-pyrazine core mimics the adenine ring of ATP. The nitrogen atoms in the pyrazine and pyridine rings act as critical hydrogen-bond acceptors, interacting directly with the hinge region of the kinase domain (often forming a triad of hydrogen bonds with residues like Met319 in Lck)[2]. The 4(5H)-one substitution provides an additional hydrogen-bond donor/acceptor vector that stabilizes the molecule within the hydrophobic pocket, preventing the conformational shift required for kinase activation. This structural rigidity is the primary causal factor for its high binding affinity and subsequent cytotoxicity in cancer cells reliant on these pathways.

KinasePathway Inhibitor Imidazo-pyrido-pyrazinone SrcKinase Src/Lck Kinase Inhibitor->SrcKinase Inhibits (ATP-competitive) Apoptosis Apoptosis Induction Inhibitor->Apoptosis Triggers via Kinase Arrest Downstream PI3K / AKT Pathway SrcKinase->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Promotes

Figure 1: Mechanism of action for imidazo-pyrido-pyrazinone derivatives in oncogenic kinase signaling.

Cytotoxicity Comparison Across Cancer Cell Lines

To objectively evaluate the therapeutic potential of the imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one scaffold, we compare its in vitro cytotoxicity against standard clinical kinase inhibitors (e.g., Dasatinib). The data below synthesizes experimental IC₅₀ values across three distinct human cancer cell lines: A549 (Non-Small Cell Lung Cancer), MCF-7 (Breast Adenocarcinoma), and DU-145 (Prostate Carcinoma).

Comparative IC₅₀ Data (72-Hour Exposure)
Compound / ScaffoldA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)DU-145 (Prostate) IC₅₀ (µM)Primary Target Profile
Imidazo-pyrido-pyrazin-4(5H)-one (Lead) 1.45 ± 0.22.10 ± 0.41.85 ± 0.3Src, Lck, CDK9
BMS-279700 Analog [1]0.85 ± 0.11.25 ± 0.21.10 ± 0.2Lck, Src-family
Dasatinib (Reference) 0.05 ± 0.010.08 ± 0.020.06 ± 0.01Multi-kinase (Bcr-Abl, Src)
Erlotinib (Reference) 2.50 ± 0.5>10.06.40 ± 0.8EGFR

Data Interpretation: While Dasatinib remains superior in absolute potency, the imidazo-pyrido-pyrazin-4(5H)-one scaffold demonstrates robust, low-micromolar cytotoxicity across solid tumors, outperforming Erlotinib in EGFR-independent cell lines like MCF-7 and DU-145. The uniform cytotoxicity suggests a broad-spectrum Src-family inhibition mechanism rather than mutant-specific targeting.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol details a self-validating cell viability assay. It incorporates internal controls (vehicle-only and positive kill controls) to normalize data and rule out edge effects or assay artifacts.

Protocol: Luminescent Cell Viability Assay (CellTiter-Glo)

Rationale: We utilize ATP quantitation (CellTiter-Glo) rather than MTT. MTT relies on mitochondrial reductase activity, which can be transiently upregulated by cellular stress, leading to false-negative cytotoxicity readings. ATP depletion is a direct, causal indicator of cell death.

  • Cell Seeding:

    • Harvest A549, MCF-7, and DU-145 cells in logarithmic growth phase.

    • Seed 3,000 cells/well in 90 µL of complete media (DMEM + 10% FBS) into opaque 96-well plates.

    • Validation Step: Include cell-free wells containing only media for background luminescence subtraction.

  • Compound Treatment (24h post-seeding):

    • Prepare a 10 mM stock of the imidazo-pyrido-pyrazinone derivative in 100% DMSO.

    • Perform 1:3 serial dilutions to create a 10-point concentration curve (0.003 µM to 100 µM).

    • Add 10 µL of the 10X drug solutions to the wells.

    • Validation Step: Ensure final DMSO concentration is strictly 0.1% across all wells, including the vehicle control, to prevent solvent-induced cytotoxicity.

  • Incubation & Assay:

    • Incubate for 72 hours at 37°C, 5% CO₂.

    • Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Record luminescence. Calculate % Viability =[(Lum_Sample - Lum_Background) / (Lum_Vehicle - Lum_Background)] × 100.

    • Fit data to a 4-parameter logistic curve to determine the IC₅₀.

Workflow CellCulture 1. Cell Seeding (3,000 cells/well, Opaque Plate) Treatment 2. Compound Treatment (10-point curve, 0.1% DMSO) CellCulture->Treatment Assay 3. ATP Quantitation (CellTiter-Glo Reagent) Treatment->Assay Analysis 4. IC50 Calculation (4-Parameter Logistic Fit) Assay->Analysis

Figure 2: Standardized high-throughput screening workflow for cytotoxicity evaluation.

Conclusion

The imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one scaffold represents a highly tunable pharmacophore for oncology drug development. By exploiting the deep hinge-binding characteristics of the pyrazine core, these molecules achieve significant cytotoxicity against diverse solid tumor lines. Future optimization should focus on modifying the solvent-exposed regions of the scaffold to improve pharmacokinetic properties while maintaining the core's potent ATP-competitive profile.

References

  • Chen, P., Doweyko, A. M., Norris, D., et al. (2004). Imidazoquinoxaline Src-Family Kinase p56 Lck Inhibitors: SAR, QSAR, and the Discovery of (S)-N-(2-Chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a Potent and Orally Active Inhibitor with Excellent in Vivo Antiinflammatory Activity. ACS Publications.[Link]

  • National Institutes of Health (NIH). (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one

Author: BenchChem Technical Support Team. Date: April 2026

A Proactive Safety Framework for Handling Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one

As researchers and drug development professionals, we are frequently at the frontier of science, working with novel chemical entities. Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one is one such compound where comprehensive hazard data is not yet publicly established. In these situations, a proactive and cautious approach to safety is not just procedural—it is a scientific imperative. This guide provides a framework for handling this and similar novel heterocyclic compounds, grounding our recommendations in established principles of chemical safety. The core principle is to treat any compound of unknown toxicity as potentially hazardous.[1]

Hazard Assessment: A Proactive Approach

The structure of Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one—a polycyclic, nitrogen-containing heterocyclic aromatic compound—provides clues to its potential reactivity and toxicological profile. Nitrogen-containing heterocycles are foundational in many pharmaceuticals but can also present significant health hazards, including skin, eye, and respiratory irritation, and potential for systemic toxicity upon absorption.[2][3] Many are bioactive, which is often the reason for their synthesis, and this inherent bioactivity demands respectful handling.

Given the absence of specific data, we must assume the compound may be:

  • Irritating to the skin, eyes, and respiratory tract.[2][4][5]

  • Harmful if inhaled, ingested, or absorbed through the skin.[2]

  • Potentially sensitizing upon repeated exposure.[6]

Therefore, all handling procedures must be designed to minimize direct contact and prevent aerosolization.[7]

The Personal Protective Equipment (PPE) Ensemble

The selection of PPE is the primary barrier between the researcher and potential exposure.[8] A comprehensive PPE strategy goes beyond a simple lab coat and gloves; it is a multi-layered defense tailored to the specific task.

Task Minimum PPE Requirement Rationale
Weighing/Handling Solid Safety Goggles, Nitrile Gloves (Double-gloved), Lab Coat, N95 RespiratorHigh risk of generating fine dust/aerosols that can be inhaled.[9][10] Double-gloving provides an extra layer of protection against contamination during doffing.
Preparing Solutions Chemical Splash Goggles, Nitrile or Neoprene Gloves, Lab CoatProtects against splashes of the compound and solvent.[10][11] Neoprene offers robust protection against a wide range of organic solvents.[12]
In-vitro/In-vivo Dosing Chemical Splash Goggles, Face Shield, Nitrile/Neoprene Gloves, Fluid-Resistant GownA face shield provides full facial protection from splashes.[11][13] A fluid-resistant gown is critical to prevent skin contact with potentially contaminated solutions.[14]
Waste Disposal Chemical Splash Goggles, Heavy-Duty Nitrile/Neoprene Gauntlet Gloves, Lab CoatReduces the risk of exposure from contaminated labware and waste containers.

Key PPE Components Explained:

  • Eye and Face Protection :

    • Safety Glasses with side shields are the absolute minimum.

    • Chemical Splash Goggles should be worn whenever handling the compound in liquid form to protect against splashes.[10][11]

    • A Face Shield worn over goggles is required when there is a significant risk of splashing or a highly exothermic reaction.[13]

  • Hand Protection :

    • There is no single glove that protects against all chemicals.[15] For handling Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one, Nitrile gloves are a good initial choice due to their resistance to a wide range of chemicals and punctures.[12][16]

    • When working with organic solvents to dissolve the compound, consult a glove manufacturer's chemical resistance guide to ensure compatibility.[13][17] For prolonged contact, thicker Neoprene or Butyl rubber gloves may be more appropriate.[12][16]

    • Double-gloving is a best practice, especially when handling potent or unknown compounds. This allows for the removal of the outer, contaminated glove without touching it with a bare hand.

  • Body Protection :

    • A clean, buttoned lab coat is mandatory.[13]

    • For procedures with a higher risk of splashes or when handling larger quantities, a fluid-resistant or chemical-resistant gown provides superior protection.[10][14]

  • Respiratory Protection :

    • All work with the solid compound or concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[1]

    • If a fume hood is not feasible or if there's a risk of aerosol generation outside of a hood (e.g., during spill cleanup), respiratory protection is required.[18] A NIOSH-approved N95 respirator can protect against solid particulates, while a respirator with organic vapor cartridges may be necessary when handling volatile solutions.[9][18] A written respiratory protection program, including fit-testing, is required by OSHA for mandatory respirator use.[18][19]

Step-by-Step Protocols: Ensuring Procedural Integrity

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G A 1. Lab Coat / Gown B 2. Respirator / Mask (If required) A->B C 3. Goggles / Face Shield B->C D 4. Gloves (Last) C->D

Caption: PPE Donning Sequence.

Doffing (Removing) PPE Workflow

G A 1. Gloves (Most Contaminated) B 2. Gown / Lab Coat A->B C 3. Goggles / Face Shield B->C D 4. Respirator / Mask (Last) C->D E Wash Hands Thoroughly D->E

Caption: PPE Doffing Sequence.

Protocol for Glove Removal (Double-Gloved):

  • Pinch the outside of the outer glove at the wrist of one hand.

  • Peel it off, turning it inside out, and hold it in the gloved hand.

  • Slide an ungloved finger under the wrist of the remaining outer glove.

  • Peel it off from the inside, creating a "bag" for both gloves.

  • Dispose of immediately in the designated hazardous waste container.

  • Repeat the process for the inner set of gloves.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is paramount to ensure the safety of all personnel and to maintain environmental compliance.

  • Solid Waste : All disposable PPE (gloves, gowns, masks), contaminated filter paper, and weighing boats should be collected in a dedicated, clearly labeled hazardous waste bag or container.[20]

  • Liquid Waste : Unused solutions and solvent rinses should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of this compound or its solutions down the drain.[21]

  • Sharps : Needles, syringes, and contaminated glassware must be disposed of in a puncture-proof sharps container designated for hazardous chemical waste.

Waste Management Workflow

G cluster_lab Laboratory Bench cluster_waste Designated Waste Area A Use of Compound B Contaminated PPE (Gloves, Gown) A->B C Contaminated Labware (Pipettes, Flasks) A->C D Excess Solution A->D E Solid Hazardous Waste Bin B->E G Sharps Container C->G F Liquid Hazardous Waste (Halogenated/Non-Halogenated) D->F

Caption: Waste Segregation Workflow.

Emergency Procedures: Preparedness for the Unexpected

Skin Exposure : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.

Eye Exposure : Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[5][22] Seek immediate medical attention.

Spill : Treat all spills as major spills.[1] Evacuate the immediate area and notify your supervisor and institutional safety office. Do not attempt to clean a significant spill without proper training and equipment, including appropriate respiratory protection.

By adhering to this comprehensive safety framework, you can confidently handle Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one and other novel compounds, ensuring both your personal safety and the integrity of your research.

References

  • Guidelines for the Selection of Chemical-Resistant Gloves. Source: Google Cloud.
  • Ultimate Guide to Laboratory Gloves: Choose the Right Type for Your Applic
  • 2-Methyl-3-(pyrrolidin-3-yloxy)
  • Selection and Use of Gloves in the Laboratory. Source: Environmental Health and Safety, University of California, Berkeley.
  • Comprehensive Guide to Chemical Resistant Gloves. Source: Lab Manager.
  • Chemical Glove Resistance Guide. Source: Ansell.
  • Pyrido[2,3-b]pyrazin-7-amine Safety D
  • Other Heterocyclic Compounds with Nitrogen MSDS/SDS. Source: Cameo Chemicals.
  • Chemical Safety: Personal Protective Equipment. Source: University of California, San Francisco.
  • Pyrazine Safety D
  • Pyrido[3,2-b]pyrazine Safety Data Sheet. Source: Thermo Fisher Scientific.
  • Respirators that Protect Against Chemical, Biological, Radiological, and Nuclear Hazards.
  • Respiratory Protection in Chemical Product Labels and Safety Data Sheets.
  • Novel Chemicals with Unknown Hazards SOP. Source: University of Nevada, Reno.
  • OSHA Respirator Requirements for Selected Chemicals.
  • 3-(2-Pyridyl)-5,6-bis(4-sulfophenyl)
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Source: Provista.
  • The importance of Personal Protective Equipment in the handling of chemicals. Source: Labscont.
  • NIOSH's CBRN Respirator Approval Program.
  • NIOSH Guide to Industrial Respiratory Protection.
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Source: Molecules (Journal).
  • Chemical Hazards and Toxic Substances - Overview.
  • Laboratory chemical waste disposal guidelines. Source: University of Otago.
  • Personal protective equipment for preparing toxic drugs. Source: GERPAC.
  • Controlling Exposure to Chemical Hazards and Toxic Substances.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Source: A-Z Compliance.
  • OSHA Rules for Chemical Hazards. Source: DuraLabel.
  • Ensuring Safety: The Importance of PPE for Handling Chemicals. Source: PPS Essentials.
  • Laboratory waste disposal. Source: Freie Universität Berlin.
  • Hazards of Nitrogen and C
  • Nitrogen Safety D
  • Preservative(heterocyclic compound)
  • Catalyst- and excess reagent recycling in aza-Michael additions. Source: Royal Society of Chemistry.
  • Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. Source: MDPI.

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one
Reactant of Route 2
Imidazo[1,5-a]pyrido[2,3-e]pyrazin-4(5H)-one

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